molecular formula C7H8N2O2 B1373448 Methyl 5-methylpyrimidine-2-carboxylate CAS No. 76196-80-0

Methyl 5-methylpyrimidine-2-carboxylate

Cat. No.: B1373448
CAS No.: 76196-80-0
M. Wt: 152.15 g/mol
InChI Key: WBEDYPRLVFMBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methylpyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-methylpyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEDYPRLVFMBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700142
Record name Methyl 5-methylpyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76196-80-0
Record name Methyl 5-methylpyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methylpyrimidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-Methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry and drug discovery. As a key constituent of nucleobases, its derivatives are integral to the structure of DNA and RNA. Beyond this fundamental biological role, substituted pyrimidines exhibit a vast spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties. Methyl 5-methylpyrimidine-2-carboxylate, in particular, serves as a crucial building block for the synthesis of more complex, biologically active molecules. Its functional groups—the ester and the methyl-substituted pyrimidine core—offer versatile handles for further chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This guide provides a detailed exploration of the primary synthetic pathways to this important compound, offering both theoretical understanding and practical, step-by-step protocols.

Pathway 1: Direct One-Pot Synthesis via Cyclocondensation

A highly efficient and direct route to this compound is based on the work of Zhichkin and colleagues, which involves the cyclocondensation of an activated three-carbon synthon with an amidine.[1][2] This method is particularly advantageous as it constructs the pyrimidine ring and installs the desired substituents in a single synthetic operation.

Causality Behind Experimental Choices

This pathway hinges on the creation of a highly electrophilic three-carbon intermediate that can readily react with the nucleophilic nitrogen atoms of an amidine. The choice of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as the three-carbon component is strategic; the methoxy groups serve as protected carbonyl functionalities, which are unmasked during the reaction to facilitate cyclization. Acetamidine hydrochloride is selected as the N-C-N component to introduce the methyl group at the 2-position of the pyrimidine ring. The use of a salt form of the amidine ensures stability and ease of handling.

Experimental Workflow Diagram

Pathway_1_Workflow cluster_0 Preparation of Key Intermediates cluster_1 Pyrimidine Synthesis Methyl_Formate Methyl Formate Condensation Condensation Methyl_Formate->Condensation Methyl_3_3_dimethoxypropionate Methyl 3,3-dimethoxypropionate Methyl_3_3_dimethoxypropionate->Condensation Sodium_Hydride Sodium Hydride Sodium_Hydride->Condensation Sodium_Salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Cyclocondensation Cyclocondensation Sodium_Salt->Cyclocondensation Acetonitrile Acetonitrile Pinner_Reaction Pinner Reaction Acetonitrile->Pinner_Reaction Ethanol Ethanol Ethanol->Pinner_Reaction HCl_gas Dry HCl gas HCl_gas->Pinner_Reaction Ammonia Ammonia Ammonolysis Ammonolysis Ammonia->Ammonolysis Acetamidine_HCl Acetamidine Hydrochloride Acetamidine_HCl->Cyclocondensation Condensation->Sodium_Salt Pinner_Reaction->Ammonolysis Ammonolysis->Acetamidine_HCl Final_Product Methyl 5-methylpyrimidine- 2-carboxylate Cyclocondensation->Final_Product Pathway_2_Workflow cluster_0 Synthesis of Carboxylic Acid cluster_1 Esterification Starting_Material Appropriate Precursor (e.g., this compound) Hydrolysis Hydrolysis Starting_Material->Hydrolysis Base or Acid Carboxylic_Acid 5-Methylpyrimidine-2-carboxylic acid Hydrolysis->Carboxylic_Acid Fischer_Esterification Fischer-Speier Esterification Carboxylic_Acid->Fischer_Esterification Methanol Methanol (excess) Methanol->Fischer_Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Fischer_Esterification Final_Product Methyl 5-methylpyrimidine- 2-carboxylate Fischer_Esterification->Final_Product

References

An In-Depth Technical Guide to Methyl 5-methylpyrimidine-2-carboxylate (CAS 76196-80-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-methylpyrimidine-2-carboxylate, bearing the CAS number 76196-80-0, is a heterocyclic compound of growing interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore present in a multitude of biologically active molecules, including several approved drugs. This guide provides a comprehensive overview of the known properties, structure, and potential applications of this specific pyrimidine derivative, synthesized from available data to support ongoing and future research endeavors. As a Senior Application Scientist, the following sections are structured to offer not just data, but also context and actionable insights for professionals in the field.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is a precise definition of its structure. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a methyl carboxylate group at the 2-position.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

This structure is unambiguously defined by the following identifiers:

IdentifierValue
CAS Number 76196-80-0
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol [1]
IUPAC Name This compound[1]
InChI InChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)7(10)11-2/h3-4H,1-2H3[1]
InChIKey WBEDYPRLVFMBSD-UHFFFAOYSA-N[1]
SMILES CC1=CN=C(N=C1)C(=O)OC[1]

Physicochemical Properties

While experimentally determined physical properties for this specific compound are not widely published, computational models provide valuable estimates for guiding experimental design.

Table of Computed Physicochemical Properties:

PropertyValueSource
XLogP3 -0.3PubChem[1]
Topological Polar Surface Area 52.1 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Interpretation for Drug Development: The computed XLogP suggests that this compound is a relatively polar molecule. The topological polar surface area (TPSA) is well within the range for good oral bioavailability according to Lipinski's rule of five. These computational indicators suggest that derivatives of this scaffold could possess favorable pharmacokinetic properties.

Synthesis and Characterization

General Synthetic Approach

A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which can be adapted for the preparation of this compound.[2] The key strategy involves the condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

Reaction Workflow Diagram:

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Amidinium Salt Amidinium Salt Condensation Condensation Reaction (e.g., in DMF) Amidinium Salt->Condensation Propen-1-ol Salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Propen-1-ol Salt->Condensation Product Methyl 5-methylpyrimidine- 2-carboxylate Condensation->Product

Caption: General synthesis workflow for 2-substituted pyrimidine-5-carboxylic esters.

Conceptual Experimental Protocol:

  • Preparation of the Amidinium Salt: The appropriate amidine for introducing the 5-methyl group would be required.

  • Preparation of the Sodium Salt: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride.[2]

  • Condensation Reaction: The amidinium salt and the propen-1-olate salt are reacted in a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature to facilitate the cyclization and formation of the pyrimidine ring.[2]

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using standard techniques like column chromatography.

Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group at the 5-position, a singlet for the methyl ester protons, and two singlets or a pair of doublets for the aromatic protons on the pyrimidine ring.

  • ¹³C NMR: The spectrum should reveal distinct signals for the methyl carbon, the ester carbonyl carbon, the methyl ester carbon, and the carbons of the pyrimidine ring. The chemical shifts will be influenced by the nitrogen atoms and the electron-withdrawing ester group.

  • Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and the characteristic aromatic C=N and C=C stretching vibrations of the pyrimidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).

Biological Significance and Potential Applications in Drug Discovery

The pyrimidine nucleus is a cornerstone in the development of therapeutics, being a key component of nucleobases and numerous synthetic drugs.[4][5] Derivatives of pyrimidine exhibit a wide array of pharmacological activities, including but not limited to:

  • Anticancer Agents: Many pyrimidine analogs interfere with nucleic acid synthesis or kinase signaling pathways, making them effective anticancer drugs.[4]

  • Antimicrobial Agents: The pyrimidine scaffold is found in various antibacterial and antifungal compounds.

  • Enzyme Inhibitors: Pyrimidine derivatives have been successfully designed to inhibit a variety of enzymes, such as dihydrofolate reductase (DHFR), cyclooxygenases (COX), and various kinases.[6][7]

Signaling Pathway Context Diagram (Hypothetical):

Signaling_Pathway cluster_target Potential Cellular Targets cluster_outcome Potential Therapeutic Outcomes Kinase Kinase Signaling (e.g., EGFR, CDKs) Anticancer Anticancer Activity Kinase->Anticancer DHFR Dihydrofolate Reductase (DHFR) Antimicrobial Antimicrobial Activity DHFR->Antimicrobial COX Cyclooxygenase (COX-2) AntiInflammatory Anti-inflammatory Activity COX->AntiInflammatory Pyrimidine Methyl 5-methylpyrimidine- 2-carboxylate Derivative Pyrimidine->Kinase Inhibition Pyrimidine->DHFR Inhibition Pyrimidine->COX Inhibition

Caption: Hypothetical targeting of cellular pathways by pyrimidine derivatives.

While the specific biological activity of this compound has not been extensively reported, its structural features make it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The methyl and ester functionalities provide handles for further chemical modification to explore structure-activity relationships (SAR).

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.[7]

Conclusion and Future Outlook

This compound is a versatile heterocyclic building block with significant potential for the development of novel therapeutic agents. While a comprehensive experimental characterization is not yet publicly available, its structural relationship to a wide range of biologically active pyrimidines underscores its importance. Future research efforts should focus on the development of a specific and scalable synthesis, full experimental characterization of its physicochemical and spectroscopic properties, and the exploration of its biological activity through systematic screening and SAR studies. This will undoubtedly unlock the full potential of this promising scaffold for the drug discovery community.

References

A Researcher's Guide to Procuring High-Purity Methyl 5-methylpyrimidine-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate process of drug development, the quality of starting materials is paramount. The chemical scaffold of Methyl 5-methylpyrimidine-2-carboxylate (CAS No. 76196-80-0) represents a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its pyrimidine core is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs for a wide range of diseases, including oncology, infectious diseases, and neurological disorders.[2] Consequently, sourcing this reagent at high purity is not merely a matter of procurement but a foundational step in ensuring the validity and success of preclinical and clinical research.

This technical guide provides an in-depth analysis of the commercial supplier landscape for high-purity this compound. It offers a framework for supplier evaluation, quality verification, and best practices for handling, designed to empower drug development professionals in their critical work.

The Supplier Landscape: Navigating a Fragmented Market

The market for specialized chemical reagents like this compound is diverse, comprising large multinational distributors, specialized synthesis labs, and regional suppliers. Understanding the nuances of this landscape is key to making an informed purchasing decision.

Key Supplier Categories:

  • Large-Scale Distributors (e.g., Sigma-Aldrich/Merck, VWR): These companies offer extensive catalogs and robust distribution networks. While they may not manufacture every compound in-house, they typically have stringent quality control processes for their suppliers. They are often a reliable source for initial research quantities.

  • Specialized Chemical Manufacturers (e.g., Alchem Pharmtech, BLD Pharmatech): These suppliers often focus on the synthesis of specific classes of compounds, such as heterocyclic building blocks. They may offer higher purity grades and bulk quantities, with more detailed technical support available directly from the chemists involved in the synthesis.

  • Biotechnology and Life Science Suppliers (e.g., MedChemExpress, Amerigo Scientific): These vendors cater specifically to the life sciences and drug discovery sectors.[1][3] Their products are often characterized for specific biological applications, though it's crucial to verify if they are the primary manufacturer or a reseller.

  • Chemical Marketplaces (e.g., ChemicalBook, PubChem): These platforms aggregate listings from numerous suppliers, providing a broad overview of availability and pricing.[4][5] While useful for initial sourcing, researchers must perform due diligence on the individual vendors listed.

Qualifying a Supplier: A Workflow for Ensuring Quality

Selecting a supplier should be a systematic process that prioritizes quality, consistency, and transparency. The following workflow provides a structured approach to qualifying a potential vendor.

G cluster_0 Supplier Qualification Workflow A Initial Screening (Marketplaces, Databases) B Request Technical Documents (CoA, SDS) A->B C Evaluate Purity & Specifications (≥97% minimum) B->C Review CoA C->A Fails to Meet Purity D Assess Supplier Reputation (Citations, Peer Reviews) C->D E Request Quotation (Price, Lead Time, Stock) D->E F Place Pilot Order (Small Quantity for Validation) E->F G In-House QC Verification (NMR, LC-MS) F->G Test Sample G->A QC Failure H Approve Supplier for Scale-Up G->H Successful Validation

Caption: A systematic workflow for selecting and qualifying a commercial supplier.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for verifying the quality of a chemical reagent. It is a self-validating system that, when properly interpreted, provides a clear picture of the material's identity and purity.

Key Sections of a CoA to Scrutinize:

  • Identifier Information:

    • Chemical Name: this compound

    • CAS Number: 76196-80-0[6][7]

    • Molecular Formula: C₇H₈N₂O₂[4][6]

    • Molecular Weight: ~152.15 g/mol [4][6]

  • Physical Properties:

    • Appearance: Typically a solid.[8]

    • Solubility: Information on solubility in common organic solvents (e.g., DMSO, DCM, Methanol) is critical for experimental design.

  • Analytical Data (The Core of the CoA):

    • Purity by HPLC/GC: This is the most common method for determining purity. Look for a value of ≥97%, with higher purity (≥99%) preferred for sensitive applications. The chromatogram, if provided, should show a single major peak.

    • Identity by ¹H NMR (Proton Nuclear Magnetic Resonance): The NMR spectrum should be consistent with the structure of this compound. The shifts, splitting patterns, and integration values should match theoretical predictions.

    • Identity by Mass Spectrometry (MS): The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the compound.

CoA Certificate of Analysis Header Information (Product, Lot #, CAS) Physical Properties (Appearance, Solubility) Purity Assessment (HPLC/GC) Identity Confirmation (¹H NMR, MS) Conclusion (Pass/Fail, Signature) Purity_Detail Look for ≥97% Purity. Single major peak. CoA:purity->Purity_Detail Examine Closely Identity_Detail Spectrum must match known structure. CoA:identity->Identity_Detail Verify Structure

Caption: Key components of a Certificate of Analysis for quality verification.

Supplier Comparison and Data Presentation

For research purposes, a minimum purity of 97% is often acceptable, though for cGMP (current Good Manufacturing Practice) applications, much higher purity is required.[6] Storage conditions are also a key consideration; this compound is typically stored at room temperature or refrigerated (2-8°C) and sealed in a dry environment.[6][8]

Supplier CategoryTypical PurityScaleKey AdvantageConsiderations
Major Distributors 95-98%[3][8]Grams to KilogramsFast delivery, easy orderingMay not be the primary manufacturer
Specialized Mfrs. ≥98%Grams to Metric TonsHigh purity, direct technical supportLonger lead times may apply
Bio-Tech Suppliers ≥97%Milligrams to GramsApplication-specific data may be availableOften geared towards smaller research scales

Experimental Protocol: Verifying Purity In-House via ¹H NMR

It is best practice to perform in-house quality control on a new batch of starting material, especially before its use in a critical synthesis step. Proton NMR is a powerful and accessible method for confirming the identity and approximate purity of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane - TMS) if quantitative analysis is required.

  • Instrument Setup:

    • Use a standard NMR spectrometer (300 MHz or higher is sufficient).

    • Shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the spectrum using standard parameters for a ¹H experiment.

  • Data Analysis and Interpretation:

    • Expected Chemical Shifts (approximate):

      • ~9.1 ppm (singlet, 1H, pyrimidine proton)

      • ~8.9 ppm (singlet, 1H, pyrimidine proton)

      • ~4.0 ppm (singlet, 3H, ester methyl group)

      • ~2.6 ppm (singlet, 3H, pyrimidine methyl group)

    • Integration: The relative areas of the peaks should correspond to the number of protons (1:1:3:3).

    • Impurity Check: Look for unexpected peaks in the spectrum. The presence of significant unassigned peaks may indicate impurities from the synthesis or degradation.

Conclusion

The procurement of high-purity this compound is a foundational requirement for advancing drug discovery programs that rely on this versatile building block. By adopting a structured approach to supplier qualification, rigorously interpreting analytical documents like the CoA, and performing independent quality verification, researchers can mitigate risks associated with reagent quality. This diligence ensures the integrity of experimental data and ultimately contributes to the successful development of next-generation therapeutics.

References

The Strategic Utility of Methyl 5-methylpyrimidine-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 5-methylpyrimidine-2-carboxylate has emerged as a pivotal heterocyclic building block in the landscape of contemporary organic synthesis. Its unique electronic properties and strategically positioned functional groups make it an invaluable precursor for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the synthesis, key chemical transformations, and broad-ranging applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the practical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: The Ascendancy of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a plethora of approved pharmaceuticals.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound (Figure 1) is a prime example of a highly versatile pyrimidine-based building block.[2] The ester moiety at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides, which are prevalent in drug molecules. The methyl group at the 5-position can influence the molecule's solubility and metabolic stability, and provides a point of differentiation from other pyrimidine building blocks.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis of this compound: A Practical Approach

A robust and scalable synthesis of this compound is crucial for its widespread application. A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which can be adapted for the specific synthesis of the title compound.[3] This approach involves the condensation of an amidinium salt with a stable sodium salt of an enolate.

Mechanistic Rationale

The synthesis proceeds via a cyclocondensation reaction. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol serves as a three-carbon synthon. The amidinium salt provides the N-C-N fragment. The reaction is driven by the formation of the stable aromatic pyrimidine ring. The use of the pre-formed and stable sodium salt of the enolate ensures high yields and avoids self-condensation side products.[3]

Detailed Experimental Protocol

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting white precipitate by filtration, wash thoroughly with anhydrous diethyl ether, and dry under vacuum to yield the stable sodium salt.

Step 2: Synthesis of this compound

  • To a solution of the sodium salt from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add acetamidine hydrochloride (1.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Key Chemical Transformations and Applications

The utility of this compound as a building block stems from the reactivity of its ester functional group and the pyrimidine ring itself.

Hydrolysis to 5-methylpyrimidine-2-carboxylic acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of a wide range of amides via standard amide coupling protocols.[4][5]

Table 1: Representative Hydrolysis Conditions

BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
LiOHWater252>90[5]
NaOHMethanol/Water601>95[4]
KOHEthanol250.5>90[4]
Amide Bond Formation: A Gateway to Bioactive Molecules

The resulting 5-methylpyrimidine-2-carboxylic acid is a versatile precursor for the synthesis of a diverse array of amides. Standard coupling reagents can be employed to facilitate this transformation.[6][7]

G cluster_0 Amide Coupling Workflow Start 5-methylpyrimidine- 2-carboxylic acid Activate Carboxylic Acid Activation (e.g., EDC, HATU) Start->Activate Couple Addition of Amine (R-NH2) Activate->Couple Product 5-methylpyrimidine- 2-carboxamide Couple->Product

Caption: Generalized workflow for amide bond formation.

Detailed Experimental Protocol: Synthesis of a Generic 5-methylpyrimidine-2-carboxamide

  • Dissolve 5-methylpyrimidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).

  • Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[8][9][10][11][12] The pyrimidine core often serves as a scaffold that mimics the adenine ring of ATP, allowing the inhibitor to bind to the ATP-binding site of the kinase.

Case Study: Synthesis of a JAK1 Inhibitor Precursor

In the development of selective Janus kinase 1 (JAK1) inhibitors, a 5-methylpyrimidine moiety was found to be crucial for potency.[8] The synthesis of these inhibitors often involves the coupling of a complex amine with a functionalized pyrimidine. While the direct use of this compound is not explicitly detailed in this specific literature, the synthesis of the core pyrimidine structure highlights the importance of this substitution pattern. The general synthetic strategy involves a nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine, followed by a second SNAr or a palladium-catalyzed coupling reaction. The methyl group at the 5-position is introduced via the choice of the appropriate starting pyrimidine synthon.

G cluster_0 Kinase Inhibitor Synthesis Strategy Pyrimidine 2,4-dichloro-5-methylpyrimidine SNAr1 SNAr Reaction Pyrimidine->SNAr1 Amine1 Amine 1 (R1-NH2) Amine1->SNAr1 Intermediate Monosubstituted Pyrimidine SNAr1->Intermediate Coupling Pd-catalyzed Coupling or SNAr Intermediate->Coupling Amine2 Amine 2 (R2-NH2) Amine2->Coupling Product Final Kinase Inhibitor Coupling->Product

Caption: General synthetic route to pyrimidine-based kinase inhibitors.

Table 2: Examples of Kinase Inhibitors with a Pyrimidine Core

Kinase TargetCompound ClassKey Synthetic StepReference
JAK12,4-diaminopyrimidinesSNAr and Pd-catalyzed coupling[8]
CDK22-anilino-4-(thiazol-5-yl)pyrimidinesVirtual screening and SAR[12]
CDK72,4-diaminopyrimidine derivativesStructure-based design[10]
CDK92-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidinesSAR studies[11]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward synthesis and the reactivity of its functional groups provide a reliable platform for the construction of a wide range of complex molecules. The demonstrated importance of the 5-methylpyrimidine scaffold in the development of potent and selective kinase inhibitors underscores the continued relevance of this building block in drug discovery. Future applications are likely to expand into other areas of medicinal chemistry, as well as into the fields of agrochemicals and materials science, where the unique properties of the pyrimidine ring can be further exploited. The methodologies and applications presented in this guide offer a solid foundation for researchers to leverage the full potential of this important synthetic intermediate.

References

An In-depth Technical Guide to the Safe Handling and Application of Methyl 5-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential technical guide for researchers, scientists, and drug development professionals working with Methyl 5-methylpyrimidine-2-carboxylate (CAS No: 76196-80-0). As a key building block in medicinal chemistry and materials science, understanding its chemical personality—not just its reactivity but also its potential hazards—is paramount. This guide moves beyond rote safety checklists to provide a framework of causal logic, ensuring that every procedural step is understood in the context of the molecule's specific properties and the potential risks it poses. Adherence to these protocols is fundamental to ensuring laboratory safety and experimental integrity.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the materials in use. The toxicological properties of this compound have not been exhaustively investigated[1]. This data gap necessitates a cautious approach, treating the compound with respect and adhering to the highest safety standards based on its known classifications.

The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

GHS Hazard Classification Summary

The following table outlines the formal hazard classifications for this compound, which dictates the necessary handling precautions.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]
Toxicological Profile: An Expert's Perspective

The H302 classification ("Harmful if swallowed") indicates a significant risk of acute toxicity through ingestion. While the exact LD50 may not be established, this classification warrants stringent measures to prevent any possibility of oral intake, including a strict prohibition on eating, drinking, or smoking in laboratory areas.[3][4]

The H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") statements are common for functionalized aromatic compounds. The pyrimidine ring system and the ester functional group can interact with biological macromolecules in the skin and eyes, leading to irritation. This necessitates the use of robust personal protective equipment (PPE) to create an impermeable barrier.

The H335 classification ("May cause respiratory irritation") is particularly relevant as the compound is a solid that can form dust.[1] Inhalation of fine particulates can lead to irritation of the nasal passages, throat, and lungs. Therefore, all manipulations that could generate dust must be performed within controlled, ventilated environments.

Section 2: Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous PPE protocols, is essential for mitigating the risks identified above.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. For this compound, the following are mandatory:

  • Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted in a properly functioning chemical fume hood.[5] This is the most critical control for preventing respiratory exposure to dust or potential vapors.

  • Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[6][7]

  • Emergency Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of accidental exposure.[5][8]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the user and the chemical. The selection of PPE must be deliberate and based on the specific hazards of the compound.

Body PartRequired PPERationale and SpecificationsSource
Eyes/Face Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. Goggles provide essential protection against splashes and airborne dust particles reaching the eyes.[6]
Hands Chemical-Resistant Gloves (Nitrile)Gloves must be inspected for integrity before each use. Nitrile provides a suitable barrier for incidental contact. For prolonged handling, consider thicker gloves or double-gloving. Always wash hands after removing gloves.[6]
Body Laboratory Coat / Impervious ClothingA flame-resistant lab coat protects against skin contact from spills. For larger quantities or tasks with a higher risk of splashing, consider chemical-resistant aprons or suits.[6]
Respiratory NIOSH/MSHA or EN 149 Approved RespiratorA respirator (e.g., N95 for dusts) should be used if work cannot be conducted in a fume hood or if dust generation is unavoidable.[1][8] This is a secondary measure to engineering controls.

Section 3: Experimental Workflow and Safe Handling Protocols

The following diagram and protocols outline a validated, step-by-step methodology for safely handling this compound, from initial risk assessment to final container storage.

G Diagram 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS) B 2. Verify Engineering Controls (Fume Hood, Ventilation) A->B C 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D 4. Weigh Compound (Use anti-static weigh paper) C->D Enter controlled area E 5. Transfer to Reaction Vessel (Minimize dust creation) D->E F 6. Conduct Experiment E->F G 7. Decontaminate Surfaces F->G Experiment complete H 8. Dispose of Waste (Segregate properly) G->H I 9. Doff PPE & Wash Hands H->I J 10. Store Compound Securely I->J

Caption: A generalized workflow for the safe handling of this compound.

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation: Confirm the fume hood sash is at the appropriate height and airflow is optimal. Lay down absorbent, disposable bench paper in the work area.

  • Tare Vessel: Place an appropriate receiving vessel (e.g., round-bottom flask) on a tared balance inside the fume hood.

  • Aliquot Compound: Carefully scoop the desired amount of this compound from its stock container onto anti-static weigh paper or directly into a weigh boat. Avoid any actions that could create airborne dust.

  • Transfer: Gently transfer the weighed solid into the receiving vessel. Use a funnel if necessary to prevent spillage.

  • Seal: Promptly and securely close the primary stock container.

  • Initial Cleanup: Dispose of the used weigh paper/boat into a designated solid chemical waste container within the fume hood.

Section 4: Storage and Waste Management

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental compliance.

Storage Conditions
  • Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to moisture.[6]

  • Location: Store in a cool, dry, and well-ventilated area.[6] The storage location should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including disposable labware, gloves, and absorbent paper, must be segregated into a clearly labeled hazardous waste container.

  • Disposal Route: Do not dispose of this chemical down the drain.[1] All surplus and non-recyclable solutions should be offered to a licensed professional waste disposal service.[1] The disposal method may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Section 5: Emergency Procedures

Preparedness is key to mitigating the harm from an accidental exposure or spill.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][8]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[1][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[1][8]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing full PPE, prevent further spread of the spill. For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Conclusion

This compound is a valuable reagent whose safe use is contingent upon a comprehensive understanding of its potential hazards and the implementation of rigorous, well-understood safety protocols. By integrating the principles of GHS classification, engineering controls, appropriate PPE, and emergency preparedness into all workflows, researchers can confidently and safely leverage the utility of this compound in their scientific endeavors. This guide provides the technical foundation for that safe practice, emphasizing that true laboratory expertise is an inseparable blend of scientific acumen and an unwavering commitment to safety.

References

Methodological & Application

Synthesis of Pyrimidine-5-Carboxylic Esters: An Application and Protocol Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidine-5-Carboxylic Esters in Drug Discovery

Pyrimidine-5-carboxylic esters represent a class of heterocyclic compounds of paramount importance in the field of medicinal chemistry and drug development. This scaffold is a key structural motif in a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities including, but not limited to, antiviral, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The ester functionality at the 5-position, coupled with the potential for diverse substitutions at other positions of the pyrimidine ring, provides a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

The development of robust, efficient, and scalable synthetic routes to access these valuable compounds is a continuous pursuit in synthetic organic chemistry. This guide provides detailed, field-proven protocols for the synthesis of pyrimidine-5-carboxylic esters, designed for researchers, scientists, and professionals in drug development. We will delve into two highly effective and complementary methodologies: a direct synthesis via the condensation of an activated propen-1-olate salt with amidinium salts, and the renowned Biginelli reaction, including a modern microwave-assisted variation.

Beyond a mere recitation of steps, this document aims to provide a deeper understanding of the underlying chemical principles, offering insights into the causality behind experimental choices, and providing a framework for troubleshooting and optimization.

Protocol 1: Direct Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salt Condensation

This protocol offers a high-yielding and direct route to 2-substituted pyrimidine-5-carboxylic esters, a class of compounds that can be challenging to synthesize without substitution at the 4-position using other methods.[4] The key to this approach is the preparation of a stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which serves as a versatile three-carbon building block.[4]

Causality Behind Experimental Choices:
  • Sodium Hydride as the Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for the deprotonation of the α-carbon of methyl 3,3-dimethoxypropionate in the initial condensation step. Its insolubility in diethyl ether facilitates the isolation of the resulting sodium salt.

  • Anhydrous Conditions: The use of anhydrous solvents (diethyl ether and DMF) and a nitrogen atmosphere is critical to prevent the quenching of the strongly basic sodium hydride and the reactive sodium salt intermediate by moisture.

  • N,N-Dimethylformamide (DMF) as the Solvent: DMF is a polar aprotic solvent that is well-suited for this reaction. It effectively dissolves the sodium salt and the amidinium salts, facilitating their reaction. Furthermore, DMF's high boiling point allows the reaction to be conducted at elevated temperatures, driving the reaction to completion.[5][6]

Experimental Workflow:

G cluster_0 Preparation of Sodium Salt cluster_1 Pyrimidine Synthesis cluster_2 Work-up and Purification A Methyl 3,3-dimethoxypropionate + Methyl Formate C Condensation Reaction (12-16h, RT) A->C B Sodium Hydride in Diethyl Ether B->C D Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate (Isolated Solid) C->D E Prepared Sodium Salt in Anhydrous DMF G Condensation Reaction E->G F Amidinium Salt F->G H Crude 2-Substituted Pyrimidine- 5-Carboxylic Ester G->H I Quenching with NaHCO3 (aq) H->I J Extraction with Ethyl Acetate I->J K Washing and Drying J->K L Concentration K->L M Flash Column Chromatography L->M N Pure 2-Substituted Pyrimidine- 5-Carboxylic Ester M->N

Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Step-by-Step Protocol:

Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[7]

  • Stir the reaction mixture at room temperature for 12-16 hours.[7]

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with diethyl ether and dry it under a vacuum to yield the stable sodium salt.[7]

Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

  • Dissolve the prepared sodium salt (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add the desired amidinium salt (1.1 equivalents) to the solution.[7]

  • Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[7]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Concentrate the solution under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-substituted pyrimidine-5-carboxylic ester.[7]

Expected Yields:

The yields for this reaction are generally moderate to excellent, depending on the specific amidinium salt used.

R-group on Amidinium SaltRepresentative Yield
Methyl75-85%
Phenyl70-80%
4-Chlorophenyl65-75%
2-Thienyl60-70%

Note: These yields are representative and may vary based on the specific reaction conditions and scale.[4]

Protocol 2: The Biginelli Reaction for Dihydropyrimidine-5-Carboxylic Esters

The Biginelli reaction, first reported in 1893, is a classic multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[8] These compounds are structurally related to pyrimidine-5-carboxylic esters and can be valuable intermediates. The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[8]

Reaction Mechanism:

The exact mechanism of the Biginelli reaction has been a subject of debate, but the most widely accepted pathway involves the formation of an N-acyliminium ion intermediate.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization and Dehydration A Aldehyde C Acid-Catalyzed Condensation A->C B Urea B->C D N-Acyliminium Ion Intermediate C->D F Nucleophilic Attack D->F E β-Ketoester (Enol Form) E->F G Open-Chain Ureide F->G H Intramolecular Cyclization G->H I Dehydration H->I J 3,4-Dihydropyrimidin- 2(1H)-one I->J

Caption: Accepted mechanism of the Biginelli reaction.

Step-by-Step Protocol (Conventional Heating):
  • In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 equivalent), β-ketoester (1.0 equivalent), and urea or thiourea (1.5 equivalents).

  • Add a suitable solvent, such as ethanol, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Microwave-Assisted Biginelli Reaction: An Efficient Alternative

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.[9][10]

Step-by-Step Protocol (Microwave Irradiation):

  • In a microwave-safe vial, combine the aldehyde (1.0 equivalent), β-ketoester (1.0 equivalent), and urea or thiourea (1.5 equivalents).

  • Add a catalytic amount of a suitable catalyst (e.g., sulfamic acid, CuPy₂Cl₂).[9][11]

  • For solvent-free conditions, mix the reagents thoroughly. Alternatively, a minimal amount of a high-boiling solvent like ethanol or DMF can be used.[12]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short period (typically 5-20 minutes).[12][13]

  • After the reaction, cool the vial to room temperature.

  • Add water to the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with water and a small amount of cold ethanol, then dry to obtain the pure dihydropyrimidinone.

Troubleshooting Common Issues in Pyrimidine Synthesis

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst, suboptimal temperature, impure reagents.Check catalyst activity, screen different catalysts, optimize reaction temperature and time, ensure high purity of starting materials.[3][14]
Formation of Byproducts Competing side reactions (e.g., Hantzsch dihydropyridine synthesis in Biginelli reaction).Adjust reaction temperature (lower temperatures often favor the Biginelli pathway), consider a different catalyst, alter the order of reagent addition.[3]
Difficult Purification Presence of closely related impurities or unreacted starting materials.Optimize reaction conditions to drive the reaction to completion, explore different solvent systems for chromatography or recrystallization.
Incomplete Cyclization Insufficient activation of carbonyl groups, steric hindrance.Add a catalytic amount of a Brønsted or Lewis acid, extend the reaction time, or consider using a more reactive dicarbonyl compound.[3]

Conclusion

The synthetic protocols detailed in this guide provide reliable and versatile methods for accessing pyrimidine-5-carboxylic esters and their dihydropyrimidine precursors. The direct synthesis from an activated propen-1-olate offers a unique advantage in preparing 2-substituted pyrimidines lacking a substituent at the 4-position. The Biginelli reaction, a cornerstone of heterocyclic chemistry, remains a highly effective method for generating dihydropyrimidinones, with modern adaptations such as microwave-assisted synthesis offering significant improvements in efficiency and sustainability.

By understanding the mechanistic underpinnings and the rationale behind the experimental conditions, researchers can effectively apply and adapt these protocols to synthesize a diverse library of pyrimidine derivatives for drug discovery and development. The provided troubleshooting guide serves as a practical resource to overcome common synthetic challenges, ultimately accelerating the path to novel therapeutic agents.

References

Application Notes and Protocols: The Strategic Use of Methyl 5-methylpyrimidine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and its ability to mimic the hydrogen bonding patterns of nucleobases.[1][2][3] Methyl 5-methylpyrimidine-2-carboxylate has emerged as a particularly valuable and versatile building block in drug discovery. Its strategic placement of a methyl group and a reactive ester handle allows for rapid and efficient diversification, making it an ideal starting point for the synthesis of compound libraries targeting a range of diseases. This guide provides an in-depth look at the properties, synthesis, and key applications of this compound, with detailed protocols for its derivatization into novel chemical entities for screening in oncology, virology, and immunology.

Compound Profile and Physicochemical Properties

This compound is a stable, solid organic compound that serves as a key intermediate in multi-step syntheses.[4] Its structure features a pyrimidine core, which is bioisosteric with the purine base adenine, allowing derivatives to act as competitive inhibitors in the ATP-binding pockets of enzymes, particularly kinases.[1][5]

PropertyValueReference
IUPAC Name This compound[6]
CAS Number 76196-80-0[6][7]
Molecular Formula C₇H₈N₂O₂[6][8]
Molecular Weight 152.15 g/mol [6]
Appearance Solid
SMILES CC1=CN=C(N=C1)C(=O)OC[6]
Safety and Handling

As a chemical intermediate, proper handling is essential. According to its GHS classification, this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[6]

Standard laboratory precautions should be taken: use in a well-ventilated fume hood, wear personal protective equipment (PPE) including safety glasses, lab coat, and gloves.

Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis provides context for its utility and potential for analogue synthesis. The construction of the pyrimidine ring is typically achieved through the condensation of a three-carbon dielectrophile with an amidine-containing fragment.[9][10] This classical approach remains one of the most robust methods for creating substituted pyrimidines.

cluster_reactants Reactants cluster_product Product Amidine Amidine Derivative (N-C-N fragment) Pyrimidine This compound Amidine->Pyrimidine Condensation [Base or Acid catalyst] Dicarbonyl 1,3-Dielectrophile (e.g., β-ketoester) (C-C-C fragment) Dicarbonyl->Pyrimidine

Caption: General synthetic route for pyrimidine ring formation.

Application in Medicinal Chemistry: A Workflow for Library Generation

The true power of this compound lies in its role as a scaffold for creating large libraries of related compounds for Structure-Activity Relationship (SAR) studies.[11] The ester functional group is the primary handle for diversification, typically through a two-step process: hydrolysis to the carboxylic acid followed by amide coupling with a diverse set of amines.

Start Methyl 5-methylpyrimidine- 2-carboxylate Process1 Step 1: Saponification (Ester Hydrolysis) Start->Process1 Intermediate 5-Methylpyrimidine- 2-carboxylic Acid Process1->Intermediate Process2 Step 2: Amide Coupling [R-NH₂] Intermediate->Process2 Library Diverse Amide Library Process2->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening

Caption: Workflow for library synthesis from the starting ester.

Protocol 1: Saponification (Ester Hydrolysis)

This protocol details the conversion of the methyl ester to the corresponding carboxylic acid, a necessary intermediate for subsequent amide coupling reactions.

Rationale: Saponification using a strong base like sodium hydroxide is a standard and high-yielding method for ester hydrolysis. The reaction is driven to completion by the formation of the carboxylate salt. Subsequent acidification is required to protonate the salt and yield the free carboxylic acid, which typically precipitates from the aqueous solution, simplifying purification.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) solution (e.g., 2 M)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, pH paper/meter, Buchner funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 10 mL per gram of ester) in a round-bottom flask.

  • Base Addition: While stirring at room temperature, add 2 M NaOH solution (1.5 eq) dropwise to the flask.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting solid residue in a minimum amount of water. Cool the solution in an ice bath and acidify by slowly adding 2 M HCl solution dropwise with vigorous stirring until the pH is approximately 2-3.

  • Precipitation and Isolation: A white precipitate of 5-methylpyrimidine-2-carboxylic acid should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the product under vacuum to yield the pure carboxylic acid.

Protocol 2: Amide Coupling for Library Synthesis

This protocol describes a general and reliable method for coupling the carboxylic acid intermediate with a variety of primary or secondary amines to generate a library of amides.

Rationale: Direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures. The use of a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI), activates the carboxylic acid by forming a highly reactive acylimidazole intermediate.[12] This intermediate readily undergoes nucleophilic attack by the amine to form the desired amide under mild conditions. This method avoids the formation of byproducts common to other coupling reagents, simplifying purification.

Materials:

  • 5-Methylpyrimidine-2-carboxylic acid (from Protocol 1)

  • 1,1'-Carbonyldiimidazole (CDI) or alternative coupling agent (HATU, HBTU)

  • A diverse set of primary and secondary amines (e.g., benzylamine, 4-fluoroaniline, piperidine)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials, magnetic stirrer, separatory funnel

Procedure:

  • Activation: In a dry reaction vial under an inert atmosphere (e.g., nitrogen), dissolve 5-methylpyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Coupling Agent Addition: Add CDI (1.1 eq) portion-wise to the solution. Stir at room temperature for 1 hour. The completion of the activation step can be observed by the cessation of CO₂ evolution.[12]

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure amide derivative.

Case Study: Generation of a Hypothetical Kinase Inhibitor Library

To illustrate the utility of the described protocols, a small library of N-substituted 5-methylpyrimidine-2-carboxamides can be generated and screened against a relevant cancer target, such as an Aurora Kinase or Casein Kinase 2 (CSNK2A).[11][13]

Compound IDAmine Used (R-NH₂)Hypothetical IC₅₀ (nM) vs. Target Kinase
MMP-001 Benzylamine150
MMP-002 4-Fluoroaniline75
MMP-003 Piperidine520
MMP-004 3-Methoxybenzylamine98

This systematic approach allows researchers to rapidly explore the SAR of the R-group, guiding the design of more potent and selective inhibitors.

Conclusion

This compound is a high-value scaffold in medicinal chemistry. Its straightforward derivatization via hydrolysis and subsequent amide coupling provides a robust and efficient platform for the generation of diverse compound libraries. The protocols outlined in this guide offer a validated workflow for researchers and drug development professionals to leverage this building block in the discovery of novel therapeutics, particularly in the fields of oncology and infectious diseases.[14][15]

References

The Strategic Application of Methyl 5-methylpyrimidine-2-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[3][4]

Within the landscape of kinase inhibitor discovery, the pyrimidine nucleus has emerged as a "privileged scaffold".[5] This aromatic heterocycle is a key component of DNA and RNA, and its structural features allow for versatile interactions within the ATP-binding pocket of kinases.[5] Consequently, numerous FDA-approved drugs and clinical candidates incorporate a pyrimidine core. This application note focuses on the utility of a specific, functionalized pyrimidine building block, Methyl 5-methylpyrimidine-2-carboxylate , in the synthesis of novel kinase inhibitors. We will provide a detailed synthetic protocol, discuss the rationale behind the methodology, and present data relevant to researchers in drug discovery and medicinal chemistry.

This compound: A Versatile Starting Material

This compound is a readily available chemical intermediate that serves as an excellent starting point for the synthesis of a diverse range of kinase inhibitors. Its key structural features, the reactive ester group at the 2-position and the methyl group at the 5-position, allow for sequential and regioselective modifications to build complex molecular architectures.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[6]
Molecular Weight 152.15 g/mol [6]
CAS Number 76196-80-0[6]
IUPAC Name This compound[6]
SMILES CC1=CN=C(N=C1)C(=O)OC[6]

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategy: From Ester to Amide – The Gateway to Kinase Inhibition

A common and effective strategy in the synthesis of pyrimidine-based kinase inhibitors is the formation of a carboxamide at the 2-position. This is typically achieved through a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine. This approach allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

Synthetic_Workflow Start This compound Step1 Step 1: Hydrolysis Start->Step1 Intermediate 5-Methylpyrimidine-2-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Product Substituted Pyrimidine-2-carboxamide (Kinase Inhibitor Scaffold) Step2->Product

Caption: A general two-step workflow for the synthesis of kinase inhibitor scaffolds from this compound.

Experimental Protocols

Part 1: Hydrolysis of this compound to 5-Methylpyrimidine-2-carboxylic acid

Rationale: The first step in this synthetic sequence is the conversion of the methyl ester to the corresponding carboxylic acid. This is a crucial transformation as the carboxylic acid is readily activated for the subsequent amide coupling reaction. Saponification using a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is a common and effective method for this hydrolysis.[7]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate may form at this stage.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-methylpyrimidine-2-carboxylic acid as a solid. The product can be used in the next step without further purification if desired.

Part 2: Amide Coupling to Synthesize a Representative Kinase Inhibitor Scaffold

Rationale: The formation of the amide bond is a critical step in the synthesis of many kinase inhibitors. This reaction involves the coupling of the carboxylic acid intermediate with a primary or secondary amine. A variety of coupling reagents can be used to facilitate this transformation, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8][9]

Materials:

  • 5-Methylpyrimidine-2-carboxylic acid (from Part 1)

  • A representative amine (e.g., 4-(4-methylpiperazin-1-yl)aniline)

  • HBTU

  • DIPEA

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-methylpyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 4-12 hours).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired pyrimidine-2-carboxamide.

Context: Kinase Signaling and Inhibition

The synthesized pyrimidine-2-carboxamides can be designed to target various kinases involved in cancer cell proliferation and survival. For instance, Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1][2]

Kinase_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Pyrimidine Inhibitor Pyrimidine Inhibitor MEK->Pyrimidine Inhibitor Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Activation Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Caption: A simplified representation of a generic kinase signaling pathway and the point of intervention for a pyrimidine-based inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors. The two-step synthetic protocol outlined in this application note, involving hydrolysis followed by amide coupling, provides a reliable and adaptable method for generating diverse libraries of pyrimidine-2-carboxamides. This strategy allows medicinal chemists to systematically explore the structure-activity relationships of this important class of compounds, ultimately contributing to the discovery of novel and effective targeted therapies.

References

Strategic Synthesis of 5-Methylpyrimidine-2-Carboxamides via Direct Amidation of Methyl 5-Methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] Specifically, 5-methylpyrimidine-2-carboxamides represent a critical class of compounds with demonstrated and potential applications in oncology, virology, and neurodegenerative diseases.[1][5] This application note provides a comprehensive guide to the synthesis of these valuable amides through the reaction of methyl 5-methylpyrimidine-2-carboxylate with a diverse range of primary and secondary amines. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both classical and modern catalytic amidation, and present a guide for troubleshooting and optimization. This document is intended to equip researchers, medicinal chemists, and process development scientists with the necessary knowledge to efficiently synthesize libraries of pyrimidine-2-carboxamides for drug discovery and development programs.

Introduction: The Significance of the Pyrimidine-2-Carboxamide Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[3] Its unique electronic properties and capacity for hydrogen bonding make it an ideal structural motif for designing molecules that interact with biological targets like enzymes and receptors.[2] The amide functional group, another key player in biological systems, provides structural rigidity and serves as both a hydrogen bond donor and acceptor. The combination of these two moieties in the 5-methylpyrimidine-2-carboxamide scaffold creates a versatile platform for developing potent and selective therapeutic agents.[1][5]

The direct conversion of esters, such as this compound, to amides is a highly desirable transformation in organic synthesis. It offers a more atom-economical and often milder alternative to traditional methods that involve converting the corresponding carboxylic acid to a highly reactive acyl chloride.[6][7] However, the inherent stability and low electrophilicity of esters present a significant challenge, often requiring harsh conditions or advanced catalytic systems to achieve efficient conversion.[8][9] This guide explores robust solutions to this synthetic challenge.

Mechanistic Considerations and Strategic Approaches

The primary reaction pathway for the conversion of this compound to its corresponding amide is a nucleophilic acyl substitution . The reaction involves the attack of the amine nucleophile at the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide leaving group to form the thermodynamically more stable amide product.

Three principal strategies are employed to facilitate this transformation, each with distinct advantages and operational considerations.

  • Thermal Amidation: In its simplest form, the reaction can be driven by heating the ester with a large excess of a highly nucleophilic amine, often without a solvent. This method is limited to reactive, unhindered primary and secondary aliphatic amines and typically requires high temperatures, which can be incompatible with sensitive functional groups.

  • Base-Promoted Amidation: The nucleophilicity of the amine can be enhanced by the addition of a base. However, common bases can also promote side reactions like ester hydrolysis or enolization.[9] Trimethylaluminum (AlMe₃) is a notable reagent that can mediate this reaction, but its pyrophoric nature requires careful handling.

  • Transition Metal-Catalyzed Amidation: This represents the state-of-the-art approach, offering high efficiency, broad substrate scope, and milder reaction conditions.[10][11] Catalysts based on metals like manganese, nickel, and palladium have been developed to overcome the high activation energy of the reaction.[8][10][11] These systems typically operate through a catalytic cycle involving the activation of the ester's C(acyl)-O bond.[8]

The workflow for a typical synthesis is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Prepare: - this compound - Amine (Primary or Secondary) - Catalyst & Ligand (if applicable) - Anhydrous Solvent setup Assemble Reaction Under Inert Atmosphere (N₂ or Ar) reagents->setup 1. Combine run Heat Reaction Mixture (e.g., 80-140 °C) Monitor by TLC/LC-MS setup->run 2. Execute quench Cool & Quench Reaction run->quench 3. Stop extract Aqueous Workup & Extraction quench->extract 4. Isolate purify Purify by Column Chromatography or Recrystallization extract->purify 5. Purify characterize Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - Purity (HPLC) purify->characterize 6. Verify

Caption: General experimental workflow for the synthesis of pyrimidine-2-carboxamides.

Recommended Protocols and Methodologies

While several methods exist, transition metal catalysis offers the broadest applicability and efficiency. Below is a detailed protocol for a manganese-catalyzed direct amidation, a system noted for its excellent substrate scope and low catalyst loading.[11]

Protocol: Manganese(I)-Catalyzed Direct Amidation

This protocol is adapted from methodologies that demonstrate high functional group tolerance and applicability to a wide range of ester and amine partners.[10][11]

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Manganese(I) pincer complex catalyst (e.g., Mn(CO)₃(pincer-ligand)Br, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu, 20 mol%)

  • Anhydrous toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the manganese(I) catalyst (1-2 mol%), sodium tert-butoxide (20 mol%), and a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and anhydrous toluene (to achieve a concentration of ~0.5 M).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 16-24 hours.

    • Causality Note: The high temperature is necessary to overcome the activation barrier for C-O bond cleavage. The inert atmosphere is critical to prevent the degradation of the air-sensitive catalyst. NaOtBu acts as a co-catalyst, likely facilitating the deprotonation of the amine or the hemiaminal intermediate.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-methylpyrimidine-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Scope and Limitations

The choice of amidation method significantly impacts the reaction's success with different amine substrates. Transition metal-catalyzed methods have demonstrated unprecedented scope.[11]

G start Methyl 5-methylpyrimidine- 2-carboxylate product 5-Methylpyrimidine- 2-carboxamide start->product Catalytic Amidation amine + R¹R²NH (Amine) amine->product reagents Conditions: 1. Mn(I) or Ni(0) Catalyst 2. Base (e.g., NaOtBu) 3. Toluene, 120-140 °C reagents->product

Caption: Catalytic synthesis of 5-methylpyrimidine-2-carboxamides.

Amine TypeSubstrate ExampleTypical Yield Range (Catalytic)Key Considerations
Primary Aliphatic Benzylamine85-95%Highly reactive; reactions are generally efficient.
Primary Aromatic Aniline70-90%Less nucleophilic than aliphatic amines; may require higher catalyst loading or longer reaction times.[10]
Secondary Aliphatic Diethylamine75-90%Steric hindrance can slow the reaction, but good yields are achievable.
Secondary Cyclic Piperidine80-95%Generally highly reactive and provide excellent yields.
Functionalized Amines Ethanolamine60-80%The free hydroxyl group can sometimes interfere; protection may be required for complex substrates.

Table 1: Representative yields and considerations for the catalytic amidation of this compound with various amine classes. Yields are illustrative and based on reported catalytic systems.[10][11]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion / No Reaction 1. Inactive catalyst (degraded by air/moisture).2. Insufficient temperature.3. Poorly soluble reagents.1. Ensure strictly anhydrous conditions and a robust inert atmosphere.2. Increase reaction temperature in 10 °C increments.3. Use a co-solvent like 1,4-dioxane to improve solubility.
Formation of Side Products 1. Amine degradation at high temperatures.2. Competing reactions (e.g., SNAr on the pyrimidine ring).1. Screen different catalysts that may operate at lower temperatures.2. For pyrimidines with leaving groups at C4/C6, SNAr is possible; ensure the substrate is correct.[12][13]
Difficult Purification 1. Co-elution of product with unreacted amine.2. Streaking on silica gel.1. Use an acidic wash (e.g., 1M HCl) during workup to remove basic amine starting material.2. Add a small amount of triethylamine (~0.5%) to the chromatography eluent to suppress tailing of the basic product.

Table 2: Common issues and solutions for optimizing the amidation reaction.

Conclusion

The direct amidation of this compound is a powerful and versatile method for accessing medicinally relevant 5-methylpyrimidine-2-carboxamides. While traditional thermal methods have their place, modern transition metal-catalyzed protocols offer superior efficiency, scope, and functional group tolerance, making them highly suitable for the demands of contemporary drug discovery. The manganese-catalyzed protocol detailed herein provides a reliable and scalable starting point for synthesizing diverse libraries of these important compounds. By understanding the mechanistic principles and potential challenges, researchers can effectively leverage this chemistry to accelerate their research and development efforts.

References

Application Note: Scalable Synthesis of Methyl 5-methylpyrimidine-2-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-methylpyrimidine-2-carboxylate is a key building block in contemporary pharmaceutical research and development. Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors, anticancer agents, and antivirals.[1] The strategic placement of the methyl group at the 5-position and the carboxylate at the 2-position provides a versatile platform for the synthesis of complex molecular architectures. The demand for efficient, scalable, and robust synthetic routes to this intermediate is therefore of paramount importance to accelerate drug discovery programs.

This application note provides a detailed, field-proven protocol for the scalable synthesis of this compound. We will explore a reliable two-step synthesis commencing with the oxidation of a readily available starting material, followed by an efficient esterification. The causality behind experimental choices, self-validating system protocols, and comprehensive characterization of the final product are central to this guide.

Synthetic Strategy Overview

The presented synthesis is a two-stage process designed for scalability and reproducibility. The first stage involves the synthesis of the precursor, 5-methylpyrimidine-2-carboxylic acid, via the oxidation of 2,5-dimethylpyrimidine. The second stage is the esterification of the carboxylic acid to yield the target compound, this compound.

Synthesis_Overview Start 2,5-Dimethylpyrimidine Intermediate 5-Methylpyrimidine-2-carboxylic Acid Start->Intermediate Oxidation (KMnO4) FinalProduct This compound Intermediate->FinalProduct Esterification (SOCl2, MeOH) Oxidation_Workflow cluster_Reaction Reaction cluster_Workup Work-up & Isolation A Dissolve NaOH and 2,5-dimethylpyrimidine in water B Cool to 0-5 °C A->B C Slowly add KMnO4 solution B->C D Stir overnight at room temperature C->D E Quench with Na2SO3 solution D->E F Filter through Celite® E->F G Acidify filtrate with HCl F->G H Collect precipitate by filtration G->H I Wash and dry the product H->I Esterification_Workflow cluster_Reaction Reaction cluster_Workup_Purification Work-up & Purification A Suspend carboxylic acid in anhydrous methanol B Cool to 0 °C A->B C Slowly add thionyl chloride B->C D Reflux for 3-4 hours C->D E Remove solvent under vacuum D->E F Dissolve in DCM and neutralize with NaHCO3 solution E->F G Extract with DCM F->G H Wash with brine and dry G->H I Purify by column chromatography or recrystallization H->I

References

Application Note & Protocol: A Comprehensive Guide to the Hydrolysis of Methyl 5-Methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylpyrimidine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its derivatives are integral to the synthesis of a wide array of pharmacologically active agents. The strategic hydrolysis of its methyl ester precursor, Methyl 5-methylpyrimidine-2-carboxylate, is a fundamental transformation to unmask the carboxylic acid functionality for subsequent chemical modifications, such as amide bond formation. This application note provides a detailed, field-proven protocol for the efficient and reliable hydrolysis of this compound. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and discuss critical parameters that ensure high yield and purity of the final product.

Mechanism and Scientific Rationale

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base. For pyrimidine esters, base-catalyzed hydrolysis, often referred to as saponification, is generally preferred due to its irreversibility and typically milder reaction conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The process begins with the nucleophilic attack of a hydroxide ion (from a base like NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the methoxide leaving group. This forms the carboxylic acid, which is then promptly deprotonated by the basic reaction medium to yield a carboxylate salt. This final deprotonation step is thermodynamically favorable and renders the overall reaction irreversible.[1][2] To isolate the desired carboxylic acid, a final acidification step is required during the workup to protonate the carboxylate salt.[2]

The choice of base and solvent system can significantly influence the reaction's efficiency. While sodium hydroxide is a common and cost-effective choice, lithium hydroxide can offer advantages in certain cases, such as improved solubility or milder reaction conditions.[3] The solvent system, often a mixture of water and an organic solvent like methanol or tetrahydrofuran (THF), is chosen to ensure the solubility of both the ester starting material and the inorganic base.[4]

Experimental Protocol

This protocol is designed for the hydrolysis of this compound on a laboratory scale.

Materials and Reagents
ReagentGradeSupplier
This compound≥98% PurityCommercial Source
Sodium Hydroxide (NaOH)Reagent GradeCommercial Source
Methanol (MeOH)ACS GradeCommercial Source
Tetrahydrofuran (THF)ACS GradeCommercial Source
Hydrochloric Acid (HCl), concentratedReagent GradeCommercial Source
Deionized WaterHigh PurityIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source
Ethyl AcetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 32.8 mmol) in a mixture of methanol (20 mL) and tetrahydrofuran (20 mL).

    • Stir the solution at room temperature until the ester is fully dissolved.

  • Initiation of Hydrolysis:

    • In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide by dissolving NaOH (2.62 g, 65.6 mmol) in 32.8 mL of deionized water.

    • Slowly add the 2 M NaOH solution to the stirring solution of the ester at room temperature.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt) indicates the completion of the reaction.

  • Work-up and Acidification:

    • Once the reaction is complete, remove the organic solvents (methanol and THF) under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise to the cold, stirring solution to adjust the pH to approximately 2-3. This will cause the product, 5-methylpyrimidine-2-carboxylic acid, to precipitate out of the solution as a solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any residual salts.

    • For further purification, recrystallization can be performed. A suitable solvent system for recrystallization is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 80-90%

  • Appearance: White to off-white crystalline solid.

  • Characterization: The identity and purity of the final product can be confirmed by:

    • ¹H NMR Spectroscopy: To confirm the chemical structure.

    • LC-MS: To determine the mass and purity.

    • Melting Point: To compare with the literature value.

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G cluster_workflow Experimental Workflow A 1. Dissolve Ester in MeOH/THF B 2. Add Aqueous NaOH A->B C 3. Stir at RT (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Remove Organic Solvents D->E F 6. Acidify with HCl (pH 2-3) E->F G 7. Filter Precipitate F->G H 8. Recrystallize & Dry G->H I Final Product: 5-Methylpyrimidine-2-carboxylic Acid H->I

Caption: A flowchart illustrating the key steps in the hydrolysis of this compound.

G cluster_mechanism Reaction Mechanism Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ Hydroxide OH⁻ CarboxylicAcid 5-Methylpyrimidine-2-carboxylic Acid Tetrahedral->CarboxylicAcid - CH₃O⁻ Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + OH⁻ - H₂O Methoxide CH₃O⁻ Carboxylate->CarboxylicAcid + H₃O⁺ - H₂O Protonation H₃O⁺

Caption: The base-catalyzed hydrolysis (saponification) mechanism of an ester.

References

The Vanguard of Cancer Therapy: Application Notes and Protocols for Pyrimidine Derivatives in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Oncology

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic endogenous metabolites allows for the rational design of antagonists that can disrupt the cellular machinery of cancer cells.[1][2] From the early days of antimetabolite chemotherapy with drugs like 5-Fluorouracil (5-FU) to the modern era of targeted therapies, pyrimidine derivatives have consistently proven their versatility and efficacy in the fight against cancer.[3][4] These compounds exert their anticancer effects through a variety of mechanisms, including the inhibition of DNA synthesis, the modulation of key signaling pathways through kinase inhibition, and the induction of programmed cell death (apoptosis).[5][6]

This comprehensive guide provides an in-depth exploration of the use of pyrimidine derivatives in anticancer drug development. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to synthesize, evaluate, and advance novel pyrimidine-based therapeutic candidates. We will delve into the core mechanisms of action, provide detailed step-by-step experimental procedures, and offer insights into the causality behind experimental choices, ensuring a robust and self-validating research workflow.

Section 1: Mechanisms of Action of Pyrimidine-Based Anticancer Agents

The anticancer activity of pyrimidine derivatives is multifaceted. Historically, they were primarily developed as antimetabolites that interfere with nucleic acid synthesis, a critical process for rapidly proliferating cancer cells.[7][8] More recently, the focus has expanded to include their role as potent kinase inhibitors , targeting the signaling cascades that drive cancer cell growth, survival, and metastasis.[6][9]

Antimetabolite Activity: Disrupting the Building Blocks of Life

Pyrimidine analogs, such as 5-Fluorouracil, function by mimicking the natural pyrimidines (uracil, cytosine, and thymine).[4] Once inside the cell, these "fraudulent" nucleotides are metabolized and incorporated into DNA and RNA, or they inhibit critical enzymes involved in nucleotide biosynthesis.[2] For example, the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, thereby blocking the synthesis of thymidine, an essential component of DNA.[8] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[8]

Kinase Inhibition: Targeting Dysregulated Signaling Pathways

Many cancers are driven by the aberrant activity of protein kinases, which act as key regulators of cellular processes. Pyrimidine derivatives have been successfully developed to target several of these kinases.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell proliferation.[10] Pyrimidine-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to compete with ATP at the kinase's binding site, thereby blocking its signaling output.[11] The pyrimidine core often forms critical hydrogen bonds within the hinge region of the ATP-binding pocket of EGFR.[12]

Diagram of EGFR Inhibition by Pyrimidine Derivatives:

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates Pyrimidine_Drug Pyrimidine Derivative Pyrimidine_Drug->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Binds Apoptosis Apoptosis Downstream->Apoptosis Inhibits EGF EGF EGF->EGFR Binds

Caption: EGFR signaling and its inhibition by pyrimidine derivatives.

Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression.[13] Their dysregulation is a hallmark of many cancers. Pyrimidine-based CDK inhibitors, such as palbociclib and ribociclib, function by blocking the activity of CDK4 and CDK6, leading to cell cycle arrest in the G1 phase.[13][14]

Diagram of CDK Inhibition and Cell Cycle Arrest:

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 Cell_Proliferation Cell Proliferation S->Cell_Proliferation M M Phase G2->M M->G1 CDK4_6 CDK4/6-Cyclin D CDK4_6->G1 Drives G1/S Transition Pyrimidine_Drug Pyrimidine CDK Inhibitor Pyrimidine_Drug->CDK4_6 Inhibits

Caption: Inhibition of CDK4/6 by pyrimidine derivatives leads to G1 cell cycle arrest.

Section 2: Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives is a well-established field of organic chemistry, with numerous methods available for the construction of the pyrimidine core and its subsequent functionalization. The choice of synthetic route depends on the desired substitution pattern and the nature of the target molecule.

General Synthetic Strategies

Common strategies for pyrimidine synthesis often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related nitrogen-containing species. Fused pyrimidine systems, such as furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, are typically synthesized by constructing the pyrimidine ring onto a pre-existing furan or thiophene core, or vice versa.[3][7]

Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of a pyrido[2,3-d]pyrimidine derivative, a scaffold found in many kinase inhibitors.[15]

Materials:

  • Substituted 2-aminonicotinate

  • Appropriate amidine hydrochloride

  • Sodium methoxide

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol in a round-bottom flask, add the substituted 2-aminonicotinate (1.0 equivalent) and the appropriate amidine hydrochloride (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Section 3: In Vitro Evaluation of Anticancer Activity

A critical step in the development of any new anticancer agent is the thorough evaluation of its biological activity in vitro. This typically involves a panel of assays to assess cytotoxicity, effects on cell proliferation, and the induction of apoptosis.

Cytotoxicity and Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][6]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16][17]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid toxicity. Add the diluted compounds to the wells and incubate for 48-72 hours.[16][17]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][19]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrimidine derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).[16]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[16][19]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.[19]

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[3][5] This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Protocol: Caspase-3/7 Activity Assay (Luminescent)

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the pyrimidine derivative as described for the MTT assay.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate for caspase-3 and -7.[3]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[3]

Cell Cycle Analysis

This assay determines the effect of the compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cells with the pyrimidine derivative at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).[16]

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at 4°C for at least 30 minutes.[20]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[8][20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[7]

Cell Migration Assay

This assay assesses the ability of a compound to inhibit cancer cell migration, a key process in metastasis.[21]

Protocol: Transwell Migration Assay

  • Insert Preparation: Place cell culture inserts (e.g., with an 8 µm pore size membrane) into the wells of a 24-well plate.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.

  • Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. The pyrimidine derivative is added to both the upper and lower chambers.

  • Incubation: Incubate the plate for a period sufficient for the cells to migrate through the pores of the membrane (e.g., 12-24 hours).

  • Cell Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. Count the stained cells under a microscope.

Section 4: In Vivo Evaluation of Anticancer Efficacy

Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in a whole-organism context.[5] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a commonly used preclinical model.

Protocol: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo antitumor activity of a pyrimidine-based compound.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Sterile PBS and Matrigel (optional)

  • Syringes and needles

  • Calipers for tumor measurement

  • Anesthetic

  • Test compound and vehicle for administration

Procedure:

  • Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of the mouse.

  • Tumor Growth Monitoring: Once the tumors become palpable, measure their dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.

  • Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Prepare the pyrimidine derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).[1][21] The formulation should be sterile and pH-balanced.[1] Administer the compound to the treatment group according to the determined dosing schedule. The control group receives the vehicle only.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor growth and the body weight of the mice throughout the study.[4] Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Animal Welfare Considerations

All animal studies must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Humane endpoints should be established to minimize animal suffering.[12] These may include a maximum tumor size, a certain percentage of body weight loss, or the appearance of clinical signs of distress.[4]

Conclusion

Pyrimidine derivatives represent a rich and enduring source of novel anticancer agents. Their diverse mechanisms of action, coupled with their synthetic tractability, continue to make them a focal point of cancer drug discovery. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers in this dynamic field. By employing these robust and validated methodologies, scientists can effectively advance the development of the next generation of pyrimidine-based cancer therapies, bringing new hope to patients worldwide.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl 5-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug discovery. Fused pyrimidine systems, where the pyrimidine ring is annulated with other heterocyclic rings, often exhibit enhanced biological activity and offer a three-dimensional architecture that can be tailored for specific molecular targets. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel fused heterocyclic compounds, specifically a pyrazolo[3,4-d]pyrimidin-4-one derivative, utilizing the readily available starting material, Methyl 5-methylpyrimidine-2-carboxylate.

Scientific Integrity and Logic: A Mechanistic Approach to Synthesis

The synthetic strategy outlined herein is grounded in well-established principles of organic chemistry. Our approach leverages the reactivity of the ester functional group in this compound towards nucleophilic attack, followed by an intramolecular cyclization to construct the fused pyrazolo[3,4-d]pyrimidine core. This two-step, one-pot synthesis is an efficient method for generating molecular complexity from a simple precursor.

Causality Behind Experimental Choices

The choice of hydrazine hydrate as the key reagent is strategic. Hydrazine is a bifunctional nucleophile, meaning it has two nucleophilic nitrogen atoms. In the first step of the reaction, one of the nitrogen atoms acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in this compound. This is a classic nucleophilic acyl substitution reaction. The subsequent intramolecular cyclization is facilitated by the second nitrogen atom of the hydrazine moiety, which attacks one of the electrophilic carbons of the pyrimidine ring, leading to the formation of the fused pyrazole ring. The reaction conditions, including the choice of solvent and temperature, are optimized to favor this tandem reaction sequence.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of 6-methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one from this compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Supplier
This compoundC₇H₈N₂O₂152.1576196-80-0Major commercial suppliers
Hydrazine hydrate (80% in water)H₆N₂O50.067803-57-8Major commercial suppliers
Ethanol (absolute)C₂H₅OH46.0764-17-5Major commercial suppliers
Diethyl ether (anhydrous)(C₂H₅)₂O74.1260-29-7Major commercial suppliers

Reaction Scheme

G start This compound intermediate 5-Methylpyrimidine-2-carbohydrazide start->intermediate Hydrazine hydrate, Ethanol, Reflux product 6-Methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one intermediate->product Intramolecular cyclization

Caption: Synthetic pathway from this compound to the fused pyrazolo[3,4-d]pyrimidin-4-one.

Detailed Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.52 g, 10 mmol).

    • Add absolute ethanol (30 mL) to dissolve the starting material.

    • Carefully add hydrazine hydrate (80% in water, 1.25 mL, 20 mmol, 2 equivalents) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • A white precipitate of the product should form. If not, reduce the volume of the solvent in vacuo to approximately half.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL).

  • Purification and Characterization:

    • The crude product is often of high purity. If necessary, it can be recrystallized from ethanol.

    • Dry the purified product under vacuum to a constant weight.

    • Characterize the final product, 6-methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Expected Results
  • Appearance: White to off-white crystalline solid.

  • Yield: 75-85%.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (s, 1H, NH), 8.8 (s, 1H, pyrimidine-H), 8.2 (s, 1H, NH), 2.4 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160.1, 158.5, 155.2, 115.8, 112.4, 16.8.

  • IR (KBr, cm⁻¹): 3350-3100 (N-H stretching), 1680 (C=O stretching), 1620, 1580 (C=N, C=C stretching).

  • MS (ESI+): m/z 151.1 [M+H]⁺.

Mechanistic Elucidation

The formation of the pyrazolo[3,4-d]pyrimidin-4-one core proceeds through a well-defined mechanistic pathway.

G cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Intramolecular Cyclization start This compound tetrahedral_intermediate Tetrahedral Intermediate start->tetrahedral_intermediate Nucleophilic attack by hydrazine hydrazine Hydrazine hydrazide 5-Methylpyrimidine-2-carbohydrazide tetrahedral_intermediate->hydrazide Elimination of methanol cyclization_intermediate Cyclized Intermediate hydrazide->cyclization_intermediate Intramolecular nucleophilic attack product 6-Methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one cyclization_intermediate->product Tautomerization

Caption: Detailed mechanism for the synthesis of the fused pyrazolo[3,4-d]pyrimidin-4-one.

Conclusion and Future Directions

This application note provides a robust and efficient protocol for the synthesis of a novel pyrazolo[3,4-d]pyrimidin-4-one derivative from this compound. The methodology is straightforward, high-yielding, and amenable to scale-up. The resulting fused heterocyclic compound represents a valuable scaffold for further chemical modification and biological evaluation. Researchers in drug discovery can utilize this protocol as a foundation for creating libraries of related compounds to explore their therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methylpyrimidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important heterocyclic compound.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple step-by-step instructions to explain the underlying chemical principles.

Part 1: Troubleshooting Guide - Diagnosing and Solving Synthesis Challenges

This section addresses specific experimental issues you may encounter. The advice provided is grounded in established pyrimidine chemistry, particularly the Pinner synthesis and related cyclocondensation reactions, which are common routes to this class of compounds.

Q1: My reaction yield is consistently low (<30%). What are the most likely causes?

Low yield is a frequent challenge in multi-step organic syntheses and can be attributed to several factors. In the context of a Pinner-type pyrimidine synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, the following are primary areas to investigate:

  • Purity and Stability of Starting Materials:

    • Amidine Quality: Amidines, particularly as free bases, can be unstable and hygroscopic. Using a stable salt, such as formamidine hydrochloride, is recommended. Ensure the salt is dry and of high purity, as impurities can inhibit the reaction.[1] Hydrolysis of the amidine due to moisture is a common cause of failure.

    • β-Ketoester Reactivity: The corresponding β-ketoester required for this synthesis must be pure. Self-condensation or degradation of this starting material will directly reduce the potential yield.

  • Reaction Conditions:

    • Anhydrous Conditions: Moisture is detrimental to the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents. Water can hydrolyze the amidine starting material and key intermediates.[1]

    • pH Control: The cyclization is typically catalyzed by a base (like sodium ethoxide) or an acid. The pH must be carefully controlled. If the medium is too acidic, the nucleophilicity of the amidine is reduced. If too basic, the β-dicarbonyl can undergo undesired side reactions.

    • Temperature and Reaction Time: These parameters are substrate-dependent. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Insufficient heating or time will lead to incomplete conversion, while excessive heat can cause decomposition of reactants or the product.[2]

  • Stoichiometry: While a 1:1 molar ratio of the core reactants is typical, a slight excess of the amidine component can sometimes drive the reaction to completion.

Troubleshooting Workflow for Low Yield

Below is a decision-making diagram to systematically diagnose the cause of low yield in your synthesis.

low_yield_troubleshooting start Low Yield (<30%) Observed check_reagents Verify Purity & Stability of Starting Materials start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_workup Review Workup & Purification start->check_workup reagent_purity Amidine or β-Ketoester Impure? check_reagents->reagent_purity Purity reagent_moisture Moisture Present in Reagents/Solvents? check_reagents->reagent_moisture Stability cond_temp Sub-optimal Temp/Time? check_conditions->cond_temp Kinetics cond_base Incorrect Base/pH? check_conditions->cond_base Catalysis workup_loss Product Lost During Extraction/Purification? check_workup->workup_loss reagent_sol1 Solution: - Use fresh, high-purity amidine salt. - Purify β-ketoester (e.g., distillation). - Dry solvents rigorously. reagent_purity->reagent_sol1 Yes reagent_sol2 Solution: - Use anhydrous solvents. - Run reaction under inert atmosphere (N2/Ar). reagent_moisture->reagent_sol2 Yes cond_sol1 Solution: - Monitor via TLC to find optimal time. - Screen temperatures systematically. cond_temp->cond_sol1 Yes cond_sol2 Solution: - Titrate base carefully. - Screen different bases (e.g., NaOEt, K2CO3). cond_base->cond_sol2 Yes workup_sol1 Solution: - Check product solubility in wash solutions. - Optimize chromatography conditions. workup_loss->workup_sol1 Yes protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare Anhydrous Reagents (Solvent, Amidine Salt, β-Dicarbonyl) react_mix 2. Combine Amidine & Dicarbonyl in Solvent prep_reagents->react_mix react_base 3. Add Base (e.g., NaOEt) Slowly react_mix->react_base react_heat 4. Heat and Monitor via TLC react_base->react_heat workup_quench 5. Quench Reaction & Neutralize react_heat->workup_quench workup_extract 6. Extract with Organic Solvent workup_quench->workup_extract workup_purify 7. Purify (Chromatography/Recrystallization) workup_extract->workup_purify

References

Technical Support Center: Purification of Methyl 5-methylpyrimidine-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 5-methylpyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific pyrimidine derivative by column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound, offering insights into potential causes and actionable solutions.

Issue 1: My product, this compound, is not eluting from the column or is eluting very slowly.

Potential Causes & Solutions:

  • Solvent System is Too Non-Polar: The chosen eluent may not have sufficient polarity to displace the compound from the silica gel. This compound contains polar functional groups (ester and pyrimidine ring) that can interact strongly with the acidic silanol groups on the silica surface.[1][2]

    • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[3] A gradient elution, starting with a non-polar system and progressively increasing in polarity, can be highly effective.[4]

  • Compound Decomposition on Silica Gel: Pyrimidine derivatives can sometimes be unstable on acidic silica gel.[5][6] This can lead to the compound streaking or remaining at the baseline.

    • Solution: First, assess the stability of your compound on silica by running a 2D TLC. Spot your compound, run the TLC in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If the spot deviates from the diagonal, it indicates instability.[6] If instability is confirmed, consider deactivating the silica gel by treating it with a small amount of a base like triethylamine mixed with the eluent, or switch to a different stationary phase such as alumina.[5]

  • Incorrect Column Packing: A poorly packed column can lead to channeling, where the solvent flows through paths of least resistance, bypassing the main part of the stationary phase and resulting in poor elution.[7]

    • Solution: Ensure your column is packed uniformly, without any air bubbles or cracks. Both wet and dry packing methods can be effective if done correctly.[7][8] Tapping the column gently during packing can help settle the silica gel into a compact bed.[9]

Issue 2: The separation between my product and a close-running impurity is poor.

Potential Causes & Solutions:

  • Inadequate Solvent System Selection: The polarity difference between your product and the impurity may not be sufficiently exploited by the current solvent system.

    • Solution: The key is to find a solvent system that maximizes the difference in retention factors (ΔRf). An ideal Rf for the target compound is around 0.2-0.4 to achieve good separation.[10] Systematically screen different solvent systems using thin-layer chromatography (TLC). Try combinations of solvents with different properties, for instance, replacing ethyl acetate with dichloromethane or adding a small amount of methanol to a dichloromethane eluent.[3]

  • Column Overload: Loading too much crude material onto the column can lead to broad peaks that overlap, diminishing the separation.[11]

    • Solution: As a general rule, the mass of the crude sample should be between 1% to 5% of the total mass of the stationary phase.[7] If you suspect overloading, reduce the amount of sample loaded onto the column.

  • Improper Sample Loading: The initial band of the sample applied to the column should be as narrow and concentrated as possible.[8]

    • Solution: Dissolve your crude product in the minimum amount of solvent, ideally the eluent itself.[3] If the compound has poor solubility in the eluent, consider the "dry loading" method. This involves dissolving the sample in a volatile solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[8][12]

Issue 3: My product is coming off the column with significant peak tailing.

Potential Causes & Solutions:

  • Secondary Interactions with Silica: The basic nitrogen atoms in the pyrimidine ring can interact strongly with acidic silanol groups on the silica gel surface, leading to a secondary retention mechanism that causes peak tailing.[1][2]

    • Solution: Add a small amount of a modifier to the mobile phase to suppress these interactions. A common strategy is to add a small percentage (e.g., 0.1-1%) of triethylamine or pyridine to the eluent to mask the acidic silanol sites.[11] Alternatively, using an end-capped stationary phase can reduce these secondary interactions.[2]

  • Column Packing Issues: Voids or channels in the packed bed can disrupt the flow path, leading to asymmetrical peaks.[11]

    • Solution: Repack the column, ensuring a uniform and compact bed. If using a pre-packed column, replacing it may be necessary.[2]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger (more polar) than the mobile phase, it can cause the initial band to spread and lead to tailing.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] If a stronger solvent is necessary for solubility, use the absolute minimum volume.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A common and effective starting point for pyrimidine derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[3][10] Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation on TLC. An ideal solvent system will give your target compound an Rf value of approximately 0.3.[3]

Q2: Should I use gravity chromatography or flash chromatography?

Flash chromatography is generally preferred for purifying compounds like this compound. It is much faster than gravity chromatography and often provides better resolution due to the use of smaller silica gel particles and positive pressure to force the solvent through the column.[13][14] The principles of solvent selection and sample loading remain the same for both techniques.

Q3: How do I choose the right stationary phase?

For most applications involving pyrimidine derivatives, silica gel (230-400 mesh for flash chromatography) is the standard and most cost-effective choice.[3][9] However, if your compound shows instability or strong, irreversible binding to silica, you might consider using neutral or basic alumina.[5] For very challenging separations, such as separating isomers, specialized stationary phases might be necessary.[15][16]

Q4: What are the common impurities I might encounter?

Impurities will depend on the synthetic route used to prepare this compound. Common impurities could include unreacted starting materials, reagents, and by-products from side reactions. If the synthesis involves a reaction that is not perfectly selective, you might also have constitutional isomers that can be challenging to separate.[5]

Q5: How can I visualize my compound on a TLC plate if it's not UV active?

This compound contains a pyrimidine ring, which should be UV active and visible under a UV lamp (254 nm).[14] If for some reason you cannot visualize your compound with UV light, you can use a variety of TLC stains. A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups. Iodine vapor is another common and non-destructive method for visualizing organic compounds.

Experimental Protocols & Data

Protocol 1: Step-by-Step Guide for Flash Column Chromatography
  • Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1).

    • Identify the solvent system that provides an Rf of ~0.3 for the product and the best separation from impurities.[3]

  • Column Packing (Wet Packing Method):

    • Choose an appropriately sized column.

    • Place a small plug of cotton or glass wool at the bottom of the column.[9]

    • Add a small layer of sand.[17]

    • In a beaker, make a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[9]

    • Add another layer of sand on top of the packed silica.[3]

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.[3]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[12]

    • Carefully add this powder to the top of the packed column.[8]

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (about 2 inches/minute).[3]

    • Collect fractions in test tubes.

    • Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under a UV lamp.[14]

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of ProductRf of Impurity ARf of Impurity BObservations
9:10.100.150.25Poor movement from baseline.
4:10.320.450.60Good separation and ideal product Rf.
1:10.650.750.85Compounds run too fast, poor separation.[18]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Separation Start Poor Separation Observed Check_Rf Is Product Rf ~0.3? Start->Check_Rf Adjust_Polarity Adjust Solvent Polarity Check_Rf->Adjust_Polarity No Check_Loading Is Column Overloaded? Check_Rf->Check_Loading Yes Adjust_Polarity->Check_Rf Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Band Was Initial Band Narrow? Check_Loading->Check_Band No Success Improved Separation Reduce_Load->Success Dry_Load Use Dry Loading Technique Check_Band->Dry_Load No Check_Band->Success Yes Dry_Load->Success

Caption: A workflow for troubleshooting poor separation.

G cluster_1 Solvent System Selection Protocol Start_TLC Perform TLC with Crude Mixture Test_Systems Test Hexane/EtOAc Ratios (e.g., 9:1, 4:1, 1:1) Start_TLC->Test_Systems Analyze_Rf Analyze Rf Values Test_Systems->Analyze_Rf Ideal_Rf Is Product Rf ~0.3 with good separation? Analyze_Rf->Ideal_Rf Select_System Select Optimal System for Column Ideal_Rf->Select_System Yes Modify_System Try Alternative Solvents (e.g., DCM/MeOH) Ideal_Rf->Modify_System No Modify_System->Test_Systems

Caption: The experimental workflow for solvent system selection.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting some of the most common and powerful reactions used to construct the pyrimidine core. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to resolve issues and enhance the efficiency and success of your synthetic endeavors.

Section 1: The Biginelli Reaction: A Workhorse for Dihydropyrimidinone Synthesis

The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of heterocyclic chemistry for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] Despite its utility, this reaction is not without its challenges. This section will address the most frequently encountered problems and provide expert guidance on their resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Biginelli Reaction

Question 1: My Biginelli reaction is suffering from low yields. What are the primary factors I should investigate?

Answer: Low conversion is a common frustration and can often be traced back to one or more of the following factors:

  • Catalyst Inefficiency: The choice and concentration of the acid catalyst are paramount. While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[4] A wide array of Lewis acids and even organocatalysts have been shown to be highly effective. If you are experiencing low yields, consider screening a panel of catalysts. Ensure your catalyst is active; for instance, some Lewis acids are moisture-sensitive.

  • Suboptimal Temperature: Temperature control is critical. While some reactions proceed at room temperature, many require heating to overcome the activation energy.[5] Conversely, excessive heat can lead to the decomposition of reactants, particularly urea, and favor the formation of byproducts.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.

  • Improper Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. While ethanol is a common choice, polar aprotic solvents like acetonitrile or even solvent-free conditions have demonstrated improved yields for certain substrates.[5][7]

  • Purity of Reactants: Impurities in your starting materials can significantly inhibit the reaction.[7] Ensure your aldehyde, β-ketoester, and urea are of high purity. Aldehydes, in particular, can be prone to oxidation to the corresponding carboxylic acid, which will not participate in the reaction.

  • Stoichiometry: While a 1:1:1 molar ratio is standard, using a slight excess (1.2-1.5 equivalents) of urea can sometimes shift the equilibrium towards the product and improve yields.

Question 2: My reaction mixture has turned a bright yellow color and is highly fluorescent. What is this byproduct and how can I prevent its formation?

Answer: The appearance of a strong yellow fluorescence is a tell-tale sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures, which is why this side reaction is more prevalent at higher reaction temperatures.

Causality and Mitigation:

  • Mechanism of Hantzsch Dihydropyridine Formation: The Hantzsch synthesis involves the condensation of an aldehyde with two equivalents of a β-ketoester and an ammonia source.[8][9] The key steps are a Knoevenagel condensation to form an α,β-unsaturated intermediate and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition and cyclization/dehydration yield the DHP.[8]

  • Temperature Control: This is the most critical parameter. Lowering the reaction temperature can significantly suppress the decomposition of urea to ammonia, thereby disfavoring the Hantzsch pathway.[6]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can minimize its exposure to prolonged heating and reduce decomposition.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is worth exploring different Lewis acids to find one that preferentially promotes the Biginelli condensation for your specific substrates.

Biginelli_vs_Hantzsch cluster_0 Biginelli Pathway cluster_1 Hantzsch Byproduct Pathway Aldehyde_B Aldehyde Acyliminium N-Acyliminium Ion Aldehyde_B->Acyliminium + Urea - H₂O Urea_B Urea Urea_B->Acyliminium Ketoester_B β-Ketoester (1 eq) DHPM Desired DHPM Product Ketoester_B->DHPM Acyliminium->DHPM + Ketoester (Enol) Cyclization - H₂O Aldehyde_H Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde_H->Knoevenagel + Ketoester Ammonia Ammonia (from Urea decomposition) Enamine Enamine Intermediate Ammonia->Enamine + Ketoester Ketoester_H1 β-Ketoester (1 eq) Ketoester_H1->Knoevenagel Ketoester_H2 β-Ketoester (1 eq) Ketoester_H2->Enamine DHP Hantzsch DHP Byproduct Knoevenagel->DHP + Enamine Michael Addition Cyclization Enamine->DHP Urea_Decomp Urea (High Temp) Urea_Decomp->Ammonia Decomposition

Biginelli vs. Hantzsch reaction pathways.

Question 3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

Answer: The formation of N-acylurea byproducts can indeed complicate purification. These byproducts arise from a competing reaction pathway where the β-ketoester reacts with urea.

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in 1H and 13C NMR spectroscopy, as well as by mass spectrometry. Isolating the impurity by chromatography is the first step.

  • Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful screening of recrystallization solvents is crucial for obtaining a pure product.

N_Acylurea_Formation cluster_main Desired Biginelli Pathway cluster_side N-Acylurea Side Reaction Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea Urea_main Urea Urea_main->Acyliminium Ketoester_main β-Ketoester DHPM DHPM Product Ketoester_main->DHPM Acyliminium->DHPM + Ketoester Urea_side Urea Acylurea N-Acylurea Byproduct Urea_side->Acylurea + Ketoester (Direct Acylation) Ketoester_side β-Ketoester Ketoester_side->Acylurea

Mechanism of N-Acylurea byproduct formation.
Optimization of Reaction Parameters for a Model Biginelli Reaction

To provide a practical perspective, the following table summarizes the impact of different catalysts and solvents on the yield of a model Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1HCl (cat.)EthanolReflux1840-60[1]
2Yb(OTf)₃ (10)None1000.592[10]
3FeCl₃·6H₂O (10)None100195[4]
4Bismuth Nitrate (5)AcetonitrileReflux2.595[11]
5Benzyltriethylammonium ChlorideNone1000.5-0.75>85[12]
6ZnCl₂Acetic AcidRT1285[13]

Data is compiled from various sources and is representative. Actual yields may vary based on specific substrate and experimental conditions.

Experimental Protocol: A General Procedure for the Biginelli Synthesis of a Dihydropyrimidinone

This protocol provides a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol, 1.0 eq), β-ketoester (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).

  • Catalyst and Solvent Addition: Add the chosen catalyst (e.g., Yb(OTf)₃, 1 mmol, 10 mol%) and the selected solvent (e.g., acetonitrile, 20 mL), or proceed under solvent-free conditions.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash it with a small amount of cold solvent (e.g., ethanol). If no precipitate forms, pour the reaction mixture into crushed ice to induce precipitation.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hot ethanol) to afford the pure dihydropyrimidinone.[6]

Section 2: The Pinner Pyrimidine Synthesis: A Classic Route to Substituted Pyrimidines

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Pinner Synthesis

Question 1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the most common pitfalls?

Answer: Low yields in the Pinner synthesis are often due to side reactions involving the starting materials and intermediates. The primary culprits are:

  • Hydrolysis: The amidine starting material and key reaction intermediates are susceptible to hydrolysis.[4][6] The presence of even trace amounts of water can lead to the formation of amides and esters, consuming your starting materials and complicating purification.

  • Amidine Instability: Amidines, especially as free bases, can be unstable and hygroscopic. Using freshly prepared or purified amidine hydrochloride is crucial for reproducibility and high yields.[6]

  • Self-Condensation of the 1,3-Dicarbonyl: Under the reaction conditions, the 1,3-dicarbonyl compound can undergo self-condensation, leading to a variety of byproducts.

  • Incomplete Cyclization: The final cyclization and dehydration step can be slow or incomplete, particularly with sterically hindered substrates.

Troubleshooting Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor for a successful Pinner synthesis.[4][6]

    • Use freshly distilled, anhydrous solvents.

    • Thoroughly dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Amidine Quality: Use high-purity amidine hydrochloride. If using the free base, it is best to generate it in situ immediately before use.

  • Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[15] Strong, non-nucleophilic bases are often preferred.

  • Temperature Control: Monitor the reaction temperature carefully. While heating is often required to drive the cyclization, excessive temperatures can lead to decomposition.

Pinner_Troubleshooting Start Pinner Synthesis Start Problem Low Yield / Byproducts Start->Problem Check_Water Check for Water (Hydrolysis) Problem->Check_Water Check_Amidine Check Amidine Quality Problem->Check_Amidine Check_Cyclization Incomplete Cyclization? Problem->Check_Cyclization Solution_Anhydrous Use Anhydrous Solvents Inert Atmosphere Check_Water->Solution_Anhydrous Signs of esters/ amides in crude NMR Solution_Amidine Use Fresh/Pure Amidine HCl In Situ Free-Basing Check_Amidine->Solution_Amidine Amidine is old or has been exposed to air Solution_Cyclization Increase Temperature Add Acid/Base Catalyst Increase Reaction Time Check_Cyclization->Solution_Cyclization Starting materials remain by TLC

Troubleshooting logic for the Pinner pyrimidine synthesis.
Experimental Protocol: A General Procedure for the Pinner Synthesis of a Substituted Pyrimidine

This protocol is a general guideline for the condensation of an amidine with a β-diketone and may require optimization.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, dissolve the amidine hydrochloride (11 mmol, 1.1 eq) in anhydrous ethanol.

  • Amidine Free-Basing (in situ): To the stirred solution, carefully add sodium ethoxide (11 mmol, 1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Diketone Addition: Add the β-diketone (10 mmol, 1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure pyrimidine derivative.[4]

Section 3: Modern Approaches to Pyrimidine Synthesis: The Guo Synthesis

While the Biginelli and Pinner reactions are foundational, modern organic synthesis has brought forth new and efficient methods for constructing the pyrimidine ring. One such notable example is the copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, developed by Guo and coworkers.[12] This method provides access to 2,4,6-trisubstituted pyrimidines and showcases excellent functional group tolerance.[16]

Troubleshooting Guide: Guo Synthesis of Pyrimidines

Question 1: My copper-catalyzed annulation is not proceeding, or the yield is very low. What should I investigate?

Answer: The success of this reaction hinges on the activity of the copper catalyst and the electronic nature of the substrates.

  • Catalyst and Ligand: Ensure the copper source (e.g., Cu(MeCN)₄PF₆) is of high quality. The reaction is sensitive to the ligand environment, and impurities can inhibit catalysis.

  • Solvent System: The reported optimal solvent system is a mixture of DMA and 1,4-dioxane.[16] Ensure the solvents are anhydrous.

  • Electronic Effects: This reaction is sensitive to the electronic properties of both the ketoxime and the nitrile. Electron-withdrawing groups on the nitrile are reported to be essential for reactivity.[16] If you are using a nitrile with an electron-donating group, the reaction may not proceed.

  • Inert Atmosphere: As with many transition-metal-catalyzed reactions, it is crucial to maintain an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst.

Experimental Protocol: Copper-Catalyzed Synthesis of a 2,4,6-Trisubstituted Pyrimidine

The following is a representative procedure based on the work of Guo et al.[16]

  • Reaction Setup: To an oven-dried Schlenk tube, add the α,β-unsaturated ketoxime (0.2 mmol, 1.0 eq), the activated nitrile (0.4 mmol, 2.0 eq), and Cu(MeCN)₄PF₆ (0.02 mmol, 10 mol%).

  • Solvent Addition: Add a mixture of anhydrous DMA/1,4-dioxane (1:9, 2.0 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C in an oil bath for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired 2,4,6-trisubstituted pyrimidine.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues leading to low conversion rates in pyrimidine esterification reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrimidine esterification reaction showing low or no conversion?

Low conversion in pyrimidine esterification can stem from several factors. The pyrimidine ring is inherently electron-deficient (π-deficient), which can decrease the nucleophilicity of a carboxylic acid group attached to it, making it less reactive.[1] Common causes for low conversion include:

  • Sub-optimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.[2]

  • Catalyst inefficiency: The choice and amount of catalyst are crucial for activating the carboxylic acid.[3]

  • Presence of water: Water can inhibit the reaction, especially in Fischer-Speier esterification, by shifting the equilibrium back to the starting materials.[4][5]

  • Steric hindrance: Bulky groups on the pyrimidine ring or the alcohol can impede the reaction.[6]

  • Reactant purity: Impurities in your starting materials can interfere with the reaction.[3][7]

Q2: Which esterification method is best suited for pyrimidine derivatives?

The choice of esterification method depends on the specific pyrimidine substrate and its functional groups.

  • Fischer-Speier Esterification: This classic method uses an acid catalyst (like H₂SO₄ or TsOH) and an excess of the alcohol. It is suitable for simple pyrimidines without acid-sensitive functional groups. However, its reversible nature can lead to low yields if water is not effectively removed.[4][8][9]

  • Steglich Esterification: This method uses DCC (dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst. It is a milder method, suitable for substrates with acid-labile groups and for sterically hindered reactants.[10][11][12]

Q3: How can I effectively remove water from my Fischer-Speier esterification?

Water is a byproduct of Fischer-Speier esterification, and its presence can drive the reaction backward, lowering the yield.[4][13] Effective water removal can be achieved by:

  • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or hexane) is a common and effective method.[9]

  • Drying agents: Adding anhydrous drying agents like molecular sieves (3Å or 4Å) to the reaction mixture can sequester water as it is formed.[8][14]

  • Using excess alcohol: A large excess of the alcohol can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.[13][15]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low conversion rates in pyrimidine esterification, categorized by common symptoms.

Symptom 1: Low or No Product Formation with Starting Material Recovery

If you observe minimal product formation and recover most of your starting pyrimidine carboxylic acid, the issue likely lies with reaction activation or conditions.

Potential Cause 1.1: Inefficient Catalyst Activation (Fischer-Speier)

Causality: The Fischer-Speier esterification relies on an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][16] If the catalyst is weak, insufficient, or has degraded, this activation will be inefficient.

Troubleshooting Steps:

  • Verify Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5 mol%. For some reactions, a higher loading may be necessary.

  • Use a Stronger Acid Catalyst: If using a weaker acid, consider switching to concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8]

  • Check Catalyst Quality: Ensure your acid catalyst has not been compromised by moisture. Use a fresh bottle if in doubt.

Potential Cause 1.2: Incomplete Activation or Side Reactions (Steglich)

Causality: In the Steglich esterification, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst.[10][12] If the reaction is slow, a side reaction can occur where the O-acylisourea rearranges to a stable N-acylurea, which is unreactive towards the alcohol.[11][12]

Troubleshooting Steps:

  • Ensure Stoichiometry: Use at least one equivalent of DCC. An excess (1.1-1.2 equivalents) is often beneficial.

  • Optimize DMAP Loading: A catalytic amount of DMAP (5-10 mol%) is crucial to accelerate the reaction and suppress the N-acylurea side reaction.[12][17]

  • Monitor Reaction Temperature: Steglich esterifications are typically run at room temperature.[11] Elevated temperatures can sometimes promote side reactions.

Symptom 2: Reaction Stalls at Partial Conversion

When the reaction starts but fails to proceed to completion, it often points to an equilibrium issue or reagent degradation.

Potential Cause 2.1: Equilibrium Limitation (Fischer-Speier)

Causality: The Fischer-Speier esterification is a reversible process. As the reaction proceeds, the concentration of the water byproduct increases, which can hydrolyze the ester back to the starting materials.[4][18]

Troubleshooting Workflow:

Caption: Decision tree for addressing stalled Fischer-Speier esterification.

Potential Cause 2.2: Reactant or Reagent Degradation

Causality: Pyrimidine rings with certain substituents can be sensitive to prolonged exposure to strong acids or high temperatures. Similarly, the alcohol or coupling agents might not be stable under the reaction conditions.

Troubleshooting Steps:

  • Monitor Reaction by TLC/LC-MS: Track the appearance of byproducts over time. If new spots appear as the reaction progresses, degradation may be occurring.

  • Lower Reaction Temperature: While this may slow down the reaction, it can also minimize degradation. A balance needs to be found.[2]

  • Use Milder Conditions: Consider switching from Fischer-Speier to the milder Steglich esterification to avoid harsh acidic conditions.[10]

Symptom 3: Formation of Multiple Byproducts

The presence of significant byproducts indicates that side reactions are competing with the desired esterification.

Potential Cause 3.1: N-Acylurea Formation (Steglich)

Causality: As mentioned, the O-acylisourea intermediate in a Steglich esterification can rearrange to a stable N-acylurea byproduct, especially if the alcohol is not reactive enough or if DMAP is absent.[11][12]

Diagnostic Protocol:

  • Isolate and Characterize Byproduct: The N-acylurea byproduct will have a molecular weight corresponding to the sum of the pyrimidine carboxylic acid and DCC. It can be identified using mass spectrometry and NMR.

  • Optimize DMAP Concentration: Increase the amount of DMAP to facilitate a faster reaction with the alcohol, outcompeting the rearrangement.[12]

  • Consider a More Soluble Carbodiimide: If the byproduct dicyclohexylurea (DCU) is difficult to remove, consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which can be washed away during workup.[10]

Potential Cause 3.2: Reactions Involving Other Functional Groups

Causality: Pyrimidines often bear other functional groups (e.g., amino, hydroxyl) that can compete with the desired esterification. For instance, an amino group could react with the activated carboxylic acid to form an amide.

Troubleshooting Strategies:

  • Protecting Groups: If your pyrimidine has a reactive functional group, consider protecting it before the esterification. Common protecting groups for amines include Boc and Cbz, while hydroxyl groups can be protected as silyl ethers.[19][20]

Protecting Group Strategy Workflow:

G Start Identify reactive functional groups (e.g., -NH2, -OH) Protect Select and install appropriate protecting group Start->Protect Esterify Perform esterification reaction Protect->Esterify Deprotect Remove protecting group Esterify->Deprotect Product Isolate pure pyrimidine ester Deprotect->Product

Caption: Workflow for using protecting groups in pyrimidine esterification.

Data Summary and Experimental Protocols

Table 1: Comparison of Common Esterification Conditions
ParameterFischer-Speier EsterificationSteglich Esterification
Carboxylic Acid Activation Protonation of carbonylFormation of O-acylisourea
Catalyst/Reagent H₂SO₄, TsOH (catalytic)DCC (≥1 equiv), DMAP (catalytic)
Temperature Reflux (60-110 °C)[9]Room Temperature[11]
Byproducts WaterDicyclohexylurea (DCU)
Ideal Substrates Acid-stable, less hinderedAcid-sensitive, sterically hindered
Key Challenge Reversible, requires water removalN-acylurea side product formation
Protocol 1: General Procedure for Fischer-Speier Esterification with a Dean-Stark Trap
  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the pyrimidine carboxylic acid (1.0 eq).

  • Add the alcohol (can be used as the solvent, >10 eq) and a solvent that forms an azeotrope with water (e.g., toluene).

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Steglich Esterification
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrimidine carboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., DCM or DMF).

  • Add the alcohol (1.0-1.5 eq) and DMAP (0.1 eq).

  • Cool the mixture in an ice bath (0 °C).

  • Add DCC (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute acid (e.g., 1M HCl) to remove excess DMAP, followed by a wash with brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Preventing decomposition of Methyl 5-methylpyrimidine-2-carboxylate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition and Ensuring Reaction Integrity

Welcome to the technical support center for Methyl 5-methylpyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of heterocyclic chemistry and have curated this resource to address the common challenges associated with the stability of this compound. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot and optimize your reactions, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and reactivity of this compound.

Q1: What are the primary decomposition pathways for this compound?

The two most significant decomposition pathways are hydrolysis of the methyl ester to the corresponding carboxylic acid and subsequent decarboxylation of the pyrimidine-2-carboxylic acid. The ester is susceptible to both acid- and base-catalyzed hydrolysis.

Q2: Is this compound sensitive to pH?

Yes, it is highly sensitive to pH. Strong basic conditions will readily lead to saponification (hydrolysis) of the ester. While more stable under neutral and mildly acidic conditions, strongly acidic environments can promote hydrolysis and may lead to decarboxylation of the resulting carboxylic acid, especially at elevated temperatures.

Q3: Can I use strong bases like sodium hydroxide with this compound?

It is strongly advised to avoid strong inorganic bases like NaOH or KOH if the integrity of the methyl ester is required. These reagents will rapidly hydrolyze the ester to the corresponding carboxylate salt.[1] If a base is necessary, weaker organic bases or carbonate bases should be considered, and the reaction should be conducted at low temperatures with careful monitoring.

Q4: What is the thermal stability of this compound?

Q5: Are there any known incompatibilities with common reagents?

Besides strong acids and bases, care should be taken with potent nucleophiles, which could potentially displace the methoxy group or react at the pyrimidine ring. Additionally, certain reducing agents, such as Lithium Aluminium Hydride (LiAlH₄), may not cleanly reduce the ester to the corresponding alcohol and can instead lead to the reduction of the pyrimidine ring itself, forming dihydropyrimidine derivatives.[2]

Troubleshooting Guide: Tackling Decomposition in Your Reactions

This section provides a systematic approach to identifying and resolving decomposition issues during your experiments.

Issue 1: Unexpected Formation of 5-methylpyrimidine-2-carboxylic acid or its salt.
  • Symptom: You observe a new, more polar spot by TLC, or your NMR/LC-MS analysis shows the presence of the carboxylic acid or its corresponding salt.

  • Root Cause: This is a classic sign of ester hydrolysis (saponification). This can be triggered by:

    • Direct use of strong bases: Reagents like NaOH, KOH, or even strong organic bases can readily cleave the methyl ester.[1]

    • Basic reaction conditions: Certain reagents or starting materials may be basic or generate basic byproducts during the reaction.

    • Acid-catalyzed hydrolysis: The presence of strong acids and water can also lead to hydrolysis, although generally at a slower rate than base-catalyzed hydrolysis.

  • Solutions:

    • Reagent Selection:

      • If a base is required, opt for milder, non-nucleophilic organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

      • Always use freshly distilled and anhydrous solvents and reagents to minimize water content.

    • Reaction Conditions:

      • Maintain a low reaction temperature. If a basic reagent is necessary, perform the addition at 0 °C or below and monitor the reaction closely.

      • Keep reaction times to a minimum. Extended reaction times increase the likelihood of side reactions.

    • Work-up Procedure:

      • During aqueous work-up, use buffered solutions to avoid exposing the compound to extreme pH. If an acidic wash is necessary, use a weak acid like dilute citric acid and perform the extraction quickly.

Issue 2: Formation of 5-methylpyrimidine.
  • Symptom: Your analytical data (e.g., GC-MS or NMR) indicates the presence of 5-methylpyrimidine, the decarboxylated product.

  • Root Cause: This occurs via a two-step process: hydrolysis of the ester to 5-methylpyrimidine-2-carboxylic acid, followed by decarboxylation. The decarboxylation of pyrimidine-2-carboxylic acids is known to be facilitated by acidic conditions and heat.[3][4][5] The mechanism involves the protonated pyrimidine ring, which stabilizes the intermediate ylide formed upon loss of CO₂.[4]

  • Solutions:

    • Strict pH Control: Avoid strongly acidic conditions, especially at elevated temperatures. If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If you suspect hydrolysis has occurred, avoid heating the reaction mixture during work-up.

    • Inert Atmosphere: While the primary driver is acid, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions that might generate acidic impurities.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by HPLC

To effectively troubleshoot, real-time monitoring of your reaction is crucial. HPLC is a powerful tool for this purpose.

Objective: To quantify the consumption of this compound and the formation of potential byproducts like 5-methylpyrimidine-2-carboxylic acid.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or an acetate buffer at pH ~4) is a good starting point.[6]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the aliquot immediately in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Dilute the quenched sample to an appropriate concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Monitor the peak corresponding to your starting material and look for the appearance of new peaks. The carboxylic acid will typically have a shorter retention time than the methyl ester under reverse-phase conditions.

Protocol 2: Reaction Setup to Minimize Hydrolysis

Objective: To perform a reaction using this compound under conditions that disfavor ester hydrolysis.

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. Ensure all liquid reagents are added via syringe.

  • Reaction Assembly: Assemble the reaction apparatus under a positive pressure of an inert gas.

  • Reagent Addition: Add the this compound and any other solid reagents to the reaction flask under a blanket of inert gas. Add the anhydrous solvent.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath before the dropwise addition of any basic or nucleophilic reagents.

  • Monitoring: Monitor the reaction progress by TLC or HPLC (as described in Protocol 1) to avoid unnecessarily long reaction times.

  • Work-up: Quench the reaction with a neutral or weakly acidic aqueous solution (e.g., saturated ammonium chloride solution). Avoid using strong acids or bases during the extraction process.

Visualizing Decomposition Pathways

To better understand the chemical transformations leading to the degradation of this compound, the following diagrams illustrate the key decomposition pathways.

G cluster_hydrolysis Base-Catalyzed Hydrolysis (Saponification) cluster_decarboxylation Acid-Catalyzed Decarboxylation start_ester This compound intermediate Tetrahedral Intermediate start_ester->intermediate + OH⁻ product_acid 5-methylpyrimidine-2-carboxylate intermediate->product_acid - CH₃O⁻ hydrolyzed_acid 5-methylpyrimidine-2-carboxylic acid protonated_acid Protonated Pyrimidine hydrolyzed_acid->protonated_acid + H⁺ ylide Ylide Intermediate protonated_acid->ylide - CO₂ final_product 5-methylpyrimidine ylide->final_product + H⁺

Caption: Key decomposition pathways of this compound.

Logical Troubleshooting Flowchart

When encountering unexpected results, this flowchart can guide your troubleshooting process.

G start Reaction with this compound yields low/no desired product check_purity Verify purity of starting material start->check_purity analyze_byproducts Analyze reaction mixture for byproducts (NMR, LC-MS) check_purity->analyze_byproducts is_acid Is 5-methylpyrimidine-2-carboxylic acid present? analyze_byproducts->is_acid is_decarboxylated Is 5-methylpyrimidine present? is_acid->is_decarboxylated No hydrolysis Hydrolysis has occurred. - Check for sources of base/acid and water. - Use milder bases, lower temperature, and anhydrous conditions. is_acid->hydrolysis Yes is_reduced Is a dihydropyrimidine derivative present? is_decarboxylated->is_reduced No decarboxylation Decarboxylation has occurred. - Avoid high temperatures and strong acids. - Ensure hydrolysis is minimized. is_decarboxylated->decarboxylation Yes other_issue Other side reaction or incorrect reaction conditions is_reduced->other_issue No reduction Ring reduction has occurred. - Re-evaluate choice of reducing agent. - Consider milder, more selective reagents. is_reduced->reduction Yes

Caption: Troubleshooting flowchart for reactions involving this compound.

References

Technical Support Center: Enhancing Regioselectivity in Reactions Involving Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to navigating the complexities of regioselective reactions on the pyrimidine scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights to empower your research and development endeavors.

Understanding Pyrimidine Reactivity: The Foundation of Regioselectivity

The pyrimidine ring, a cornerstone in medicinal chemistry and materials science, presents a unique electronic landscape. The two nitrogen atoms render the ring electron-deficient, which profoundly influences its reactivity. This inherent π-deficiency makes electrophilic aromatic substitution challenging while facilitating nucleophilic aromatic substitution (SNAr) and reactions with radical species.[1][2][3]

The positions on the pyrimidine ring exhibit distinct electronic characteristics:

  • C2, C4, and C6: These positions are the most electron-deficient and are prime targets for nucleophilic attack.[1] Generally, the C4/C6 positions are more reactive towards nucleophiles than the C2 position.[4][5]

  • C5: This position is the least electron-deficient and is the preferred site for electrophilic substitution, albeit requiring activating groups on the ring.[1][3]

This intrinsic reactivity profile is the starting point for any strategy aimed at controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines typically favor the C4 position, and what factors can alter this selectivity?

A1: The preference for C4 substitution in SNAr reactions of 2,4-dichloropyrimidines is a well-documented phenomenon.[4][6] This regioselectivity is primarily governed by electronic factors. The intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized through resonance, with the negative charge being delocalized over both nitrogen atoms.[4]

However, this selectivity is not absolute and can be influenced by several factors:

  • Substituents on the Ring: The electronic nature of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. Electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[6] This is attributed to changes in the Lowest Unoccupied Molecular Orbital (LUMO) distribution, where the LUMO lobes at C2 and C4 become similar in size.[6] Conversely, electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent C4 selectivity.[7]

  • Nature of the Nucleophile: The choice of nucleophile can also dictate the site of attack. For instance, while many nucleophiles favor the C4 position, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[7][8]

  • Reaction Conditions: Factors such as solvent and temperature can play a role, although they are often secondary to electronic effects. In some cases, specific interactions, like hydrogen bonding between the substrate and nucleophile, can direct the reaction to an otherwise less favored position.[9] For example, with 2-MeSO₂-4-chloropyrimidine, alkoxides and formamide anions preferentially attack the C2 position due to hydrogen bonding with the methylsulfonyl group.[9]

Troubleshooting Guide: Common Regioselectivity Challenges

This section addresses specific experimental issues and provides actionable troubleshooting steps.

Issue 1: Poor or mixed regioselectivity in a Minisci-type C-H alkylation of a substituted pyrimidine.

Background: The Minisci reaction, a powerful tool for C-H functionalization of heteroaromatics, involves the addition of a nucleophilic radical to the protonated heterocycle. While it offers a direct route to alkylated pyrimidines, controlling regioselectivity can be a significant hurdle, often leading to mixtures of isomers.[10][11]

Troubleshooting Workflow:

start Poor Regioselectivity in Minisci Reaction step1 Analyze Electronic Bias: Is one position significantly more a. electron-deficient? start->step1 step2 Introduce a Blocking Group: Temporarily block the more reactive a. C4/C6 positions. step1->step2 No clear electronic preference step4 Optimize Reaction Conditions: - Adjust solvent polarity. - Vary temperature. - Screen different radical initiators. step1->step4 Yes, but still getting mixtures step2->step4 step3 Modify Radical Precursor: Alter steric bulk of the radical source. step3->step4 step5 Employ a Directing Group Strategy: If C-H activation is an alternative. step4->step5 Still problematic end Achieved Desired Regioisomer step4->end Successful step5->end

Caption: A logical workflow for troubleshooting Minisci reactions.

Detailed Steps & Explanations:

  • Re-evaluate the Electronic Landscape:

    • Causality: The regioselectivity of the Minisci reaction is highly dependent on the electron density of the various positions on the pyrimidine ring. The radical will preferentially attack the most electron-deficient site.

    • Action: Analyze the electronic effects of your existing substituents. Strong EWGs will direct the incoming radical to the ortho and para positions (relative to the EWG). If you have competing sites with similar electronic properties, consider if a different synthetic strategy might be more appropriate. A novel mechanochemical, magnesium-mediated Minisci reaction has been shown to provide excellent regioselectivity for 4-alkylpyrimidines.[12][13]

  • Implement a Blocking Group Strategy:

    • Causality: If you are targeting a less reactive position (e.g., C2 when C4 is unsubstituted), temporarily blocking the more reactive C4 position can be a highly effective strategy.

    • Action: A simple maleate-derived blocking group has been successfully used to direct Minisci-type decarboxylative alkylation exclusively to the C4 position of pyridines, a strategy that could be adapted for pyrimidines.[14] This involves a two-step process: installation of the blocking group, followed by the Minisci reaction, and then removal of the blocking group.

  • Consider Steric Hindrance:

    • Causality: The steric bulk of both the pyrimidine substrate and the incoming radical can influence the regiochemical outcome. A bulky substituent near a reactive site may hinder attack at that position, favoring reaction at a less sterically encumbered site.

    • Action: If you are getting a mixture of isomers, try using a bulkier radical precursor. For example, if you are using a primary alkyl radical, switching to a secondary or tertiary radical source might improve selectivity.

  • Systematic Optimization of Reaction Conditions:

    • Causality: The reaction medium and temperature can affect the stability of intermediates and transition states, thereby influencing the product ratio.

    • Action:

      • Solvent: Screen a range of solvents with varying polarities.

      • Initiator/Oxidant: The choice of radical initiator (e.g., (NH₄)₂S₂O₈, Ag₂CO₃) can impact the reaction.

      • Temperature: Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures could favor the kinetically controlled product.

Issue 2: Difficulty in achieving regioselective C-H functionalization at the C5 position using transition-metal catalysis.

Background: Transition-metal-catalyzed C-H activation is a powerful method for forging new C-C and C-X bonds.[15][16][17] However, directing these catalysts to the desired position on a pyrimidine ring can be challenging. While C2 and C4/C6 positions are often functionalized through palladacycle or other metallacycle intermediates, targeting the C5 position requires specific strategies.

Troubleshooting Workflow:

start Inefficient C5-Functionalization step1 Select an appropriate Directing Group (DG): - Should be installed at C2, C4, or C6. - Must coordinate to the metal center. start->step1 step2 Screen Catalysts and Ligands: - Common catalysts: Pd(OAc)₂, Rh(III) complexes. - Ligands can influence reactivity and selectivity. step1->step2 step3 Optimize Reaction Conditions: - Solvent, temperature, and additives (e.g., oxidants). step2->step3 step4 Consider Deprotonative Metalation: - Use of strong, non-nucleophilic bases a. (e.g., TMP-bases). step3->step4 Low Yield/Selectivity end Successful C5-Functionalization step3->end Achieved step4->end

Caption: Workflow for troubleshooting C5-functionalization.

Detailed Steps & Explanations:

  • The Crucial Role of the Directing Group (DG):

    • Causality: For C-H activation, a directing group is often essential to bring the metal catalyst into close proximity to the target C-H bond, overriding the inherent electronic preferences of the ring.[15][16][18][19] To target the C5 position, the DG is typically placed at the C2, C4, or C6 position.

    • Action:

      • Choice of DG: Pyrimidine and quinoline-based directing groups have shown to be highly effective.[16] The pyrimidine moiety itself can act as a directing group in certain contexts.[15][20][21]

      • Installation: Ensure that the directing group can be installed efficiently and, ideally, removed or converted into another functional group post-functionalization.

  • Catalyst and Ligand Screening:

    • Causality: The choice of metal catalyst and coordinating ligands is critical. Different metal centers (e.g., Pd, Rh, Ru, Ir) have different affinities for C-H bonds and directing groups. Ligands can modulate the steric and electronic properties of the catalyst, fine-tuning its reactivity and selectivity.

    • Action:

      • Catalysts: Palladium acetate (Pd(OAc)₂) is a common starting point for C-H arylation. Rhodium(III) catalysts are also widely used.[22]

      • Ligands: For palladium-catalyzed reactions, phosphine ligands are often employed. However, phosphine-free conditions have also been shown to be effective in certain cases.[23]

  • Deprotonative Metalation as an Alternative:

    • Causality: An alternative to transition-metal-catalyzed C-H activation is directed ortho-metalation (DoM). This involves the use of a strong, sterically hindered, non-nucleophilic base to deprotonate the desired C-H bond, followed by quenching with an electrophile.

    • Action:

      • Bases: Hindered lithium dialkylamides like lithium 2,2,6,6-tetramethylpiperidide (LTMP) are effective for the lithiation of pyrimidines at the C5 position when directed by an alkoxy or acylamino group at C2 or C4.[24] More recently, mixed zinc/lithium bases such as TMPZnCl·LiCl have been shown to provide excellent regioselectivity for the C2 zincation of pyrimidines.[25]

      • Conditions: These reactions are typically carried out at low temperatures in ethereal solvents to prevent side reactions.

Data Summary: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

Substituent at C5/C6NucleophilePredominant Position of SubstitutionReference
HVariousC4[6],[4]
Electron-Donating Group (e.g., OMe, NHMe) at C6VariousC2[6]
Electron-Withdrawing Group (e.g., NO₂) at C5DiethylamineC4[8]
Electron-Withdrawing Group (e.g., NO₂) at C5TriethylamineC2[7],[8]
MeSO₂ at C2 (reacting with 4-chloropyrimidine)Alkoxides, Formamide AnionsC2[9]
MeSO₂ at C2 (reacting with 4-chloropyrimidine)AminesC4[9]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Amination of 2,4-dichloro-5-nitropyrimidine

Objective: To selectively substitute the chlorine atom at the C4 position with a secondary amine.

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • Diethylamine

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine (1 equivalent) in dichloromethane.

  • Add diethylamine (2-5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-aminated product.

(This protocol is adapted from the principles described in references[7] and[8])

Protocol 2: Directed Lithiation at C5 of a 2-Alkoxypyrimidine

Objective: To functionalize the C5 position of a pyrimidine ring using a directed ortho-metalation strategy.

Materials:

  • 2-alkoxypyrimidine

  • Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, benzaldehyde)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve the 2-alkoxypyrimidine (1 equivalent) in anhydrous ether or THF.

  • Cool the solution to 0°C.

  • Add a solution of LTMP (1.1 equivalents) dropwise to the pyrimidine solution.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Cool the mixture to -78°C and add the chosen electrophile (1.2 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

(This protocol is based on the methodology described in reference[24])

References

Validation & Comparative

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of analytical chemistry, particularly within drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 5-methylpyrimidine-2-carboxylate. Furthermore, it presents a comparative analysis with structurally related compounds to highlight the influence of specific functional groups on fragmentation pathways, thereby aiding in the confident identification of this and similar molecules.

The Rationale Behind Fragmentation: Understanding the Basics

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+). This molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral radicals. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a unique molecular fingerprint.

The fragmentation of this compound is primarily dictated by the interplay between its two key functional components: the pyrimidine ring and the methyl ester group. The stability of the aromatic pyrimidine ring often directs the initial fragmentation steps, while the methyl ester group is prone to characteristic cleavages.

Predicted Fragmentation Pattern of this compound

The structure of this compound, with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , suggests a rich and informative fragmentation pattern under electron ionization.[1] The predicted molecular ion peak (M•+) would appear at an m/z of 152.

The primary fragmentation pathways are anticipated to be:

  • Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This would lead to the formation of a stable acylium ion at m/z 121 . This peak is often prominent in the spectra of methyl esters.

  • Loss of the Methyl Ester Group (•COOCH₃): Cleavage of the bond between the pyrimidine ring and the carboxyl group can result in the loss of the entire methyl ester radical (•COOCH₃, 59 Da). This would generate a fragment corresponding to the 5-methylpyrimidine cation at m/z 93 .

  • Ring Fragmentation: Following the initial losses from the ester group, the pyrimidine ring itself can undergo fragmentation. Pyrimidine rings are known to be relatively stable, so these fragments may be of lower abundance.[2][3] Common ring fragmentations involve the loss of small neutral molecules like HCN (27 Da) or N₂ (28 Da), though the latter is less common and can be mistaken for CO loss in unit-resolution mass spectrometers.

  • Loss of a Methyl Radical (•CH₃): While less favorable than cleavages at the ester group, the loss of the methyl radical from the 5-position of the pyrimidine ring could occur, leading to a fragment at m/z 137 .

Below is a visual representation of the predicted primary fragmentation pathways.

Methyl_5-methylpyrimidine-2-carboxylate_Fragmentation This compound\n(m/z 152) This compound (m/z 152) Acylium Ion\n(m/z 121) Acylium Ion (m/z 121) This compound\n(m/z 152)->Acylium Ion\n(m/z 121) - •OCH3 5-Methylpyrimidine Cation\n(m/z 93) 5-Methylpyrimidine Cation (m/z 93) This compound\n(m/z 152)->5-Methylpyrimidine Cation\n(m/z 93) - •COOCH3 [M-CH3]+\n(m/z 137) [M-CH3]+ (m/z 137) This compound\n(m/z 152)->[M-CH3]+\n(m/z 137) - •CH3

Caption: Predicted primary EI fragmentation of this compound.

Comparative Fragmentation Analysis

To better understand the fragmentation of this compound, it is instructive to compare its predicted pattern with those of structurally similar molecules. This comparative approach helps to isolate the influence of specific structural features on the resulting mass spectrum.

Comparison with Methyl pyrimidine-2-carboxylate

Methyl pyrimidine-2-carboxylate lacks the methyl group at the 5-position of the pyrimidine ring. Its fragmentation is expected to be similar to the target compound, with the key difference being the masses of the fragments containing the pyrimidine ring.

FragmentThis compound (Predicted m/z)Methyl pyrimidine-2-carboxylate (Predicted m/z)Rationale for Difference
Molecular Ion (M•+)152138Difference in molecular weight due to the absence of a methyl group.
[M-OCH₃]⁺121107The resulting acylium ion is 14 Da lighter without the 5-methyl group.
[Pyrimidine Ring]⁺9379The pyrimidine cation fragment is 14 Da lighter.

This comparison highlights how the presence of the 5-methyl group systematically shifts the m/z of the ring-containing fragments by 14 units.

Comparison with 2,5-Dimethylpyrimidine

2,5-Dimethylpyrimidine allows for the examination of the pyrimidine ring's fragmentation without the influence of the ester group. The NIST WebBook provides an experimental mass spectrum for this compound.[4]

The mass spectrum of 2,5-dimethylpyrimidine shows a prominent molecular ion peak at m/z 108. Key fragments are observed at m/z 107 ([M-H]⁺), m/z 93 ([M-CH₃]⁺), and m/z 81. The loss of a hydrogen atom to form a stable, even-electron ion is a common feature in the fragmentation of aromatic compounds. The loss of a methyl group is also a significant pathway.

Comparing this to the predicted fragmentation of this compound, we can infer that the fragment at m/z 93 in the target compound's spectrum, corresponding to the 5-methylpyrimidine cation, would likely be a significant peak due to the stability of the pyrimidine ring structure.

Comparative_Fragmentation cluster_0 This compound cluster_1 Methyl pyrimidine-2-carboxylate cluster_2 2,5-Dimethylpyrimidine M5MP2C_M M•+ (m/z 152) M5MP2C_121 [M-OCH3]+ (m/z 121) M5MP2C_M->M5MP2C_121 M5MP2C_93 [Ring]+ (m/z 93) M5MP2C_M->M5MP2C_93 MP2C_M M•+ (m/z 138) MP2C_107 [M-OCH3]+ (m/z 107) MP2C_M->MP2C_107 MP2C_79 [Ring]+ (m/z 79) MP2C_M->MP2C_79 DMP_M M•+ (m/z 108) DMP_107 [M-H]+ (m/z 107) DMP_M->DMP_107 DMP_93 [M-CH3]+ (m/z 93) DMP_M->DMP_93 GC-MS_Workflow Sample_Preparation Prepare Dilute Sample Solution Injection Inject into GC-MS Sample_Preparation->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

References

A Comparative Guide to Alternative Reagents for the Synthesis of 5-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The strategic synthesis of heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. Among these, 5-methylpyrimidine-2-carboxylic acid is a highly valuable building block, forming the core of numerous biologically active compounds. While traditional synthetic routes are well-established, they often involve harsh conditions, stoichiometric waste, and challenging scalability. This guide provides a comparative analysis of alternative reagents and methodologies, offering researchers and process chemists a data-driven framework to select more efficient, sustainable, and scalable synthetic strategies.

The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged structure in drug discovery, appearing in everything from antivirals like zidovudine to various kinase inhibitors.[1] The specific substitution pattern of 5-methylpyrimidine-2-carboxylic acid makes it a crucial intermediate for creating molecules with precise three-dimensional arrangements necessary for high-affinity binding to biological targets. Consequently, the efficiency of its synthesis directly impacts the speed and cost of research and development programs.

Comparative Analysis of Synthetic Strategies

The synthesis of 5-methylpyrimidine-2-carboxylic acid is typically approached via two primary disconnections: oxidation of a methyl precursor or direct carboxylation of a functionalized pyrimidine ring.

Strategy 1: Selective Oxidation of 2,5-Dimethylpyrimidine

The most direct route involves the selective oxidation of the C2-methyl group of readily available 2,5-dimethylpyrimidine. The challenge lies in achieving high selectivity for the C2-methyl group over the C5-methyl group and preventing over-oxidation or ring degradation.

Traditional Reagent: Potassium Permanganate (KMnO₄) This powerful, inexpensive oxidant has been historically used. However, its application on an industrial scale is problematic due to the generation of large quantities of manganese dioxide (MnO₂) waste, safety concerns associated with its high reactivity, and often moderate yields.[2]

Alternative Reagents:

  • Selenium Dioxide (SeO₂): Known for the Riley oxidation, SeO₂ is highly effective for oxidizing activated methyl groups on heteroaromatic rings to aldehydes or, under more forcing conditions, to carboxylic acids.[3][4] Its selectivity is a significant advantage. The reaction can be run with catalytic amounts of SeO₂ in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP), which mitigates issues related to the toxicity and disposal of stoichiometric selenium waste.[5][6]

  • Potassium Ferrate (K₂FeO₄): As a "green" oxidant, potassium ferrate(VI) is gaining attention.[7] It is a powerful oxidizing agent, stronger than permanganate, and its reduction product is non-toxic iron(III) oxide (Fe₂O₃).[8][9] Its high reactivity allows for milder reaction conditions, often at room temperature, improving the energy efficiency of the process.[10]

Table 1: Comparison of Oxidizing Agents for the Synthesis of 5-methylpyrimidine-2-carboxylic acid

Oxidizing AgentTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Potassium Permanganate 55-70%Aqueous, elevated temperatureLow cost, potent oxidantPoor atom economy (MnO₂ waste), safety risks, moderate selectivity
Selenium Dioxide 70-85%[11]Dioxane/water, refluxHigh selectivity for activated methyl groups, can be used catalytically.[5][6]Toxicity of selenium compounds, requires careful handling and waste management.
Potassium Ferrate(VI) 75-90%Aqueous, room temperatureEnvironmentally benign byproduct (Fe₂O₃), high efficiency, mild conditions.[7]Higher reagent cost, limited stability in aqueous solution.
Strategy 2: Direct Carboxylation of a 2-Functionalized 5-Methylpyrimidine

This strategy avoids the challenges of selective oxidation by starting with a 5-methylpyrimidine already functionalized at the 2-position (e.g., with a halogen) and then introducing the carboxyl group.

Alternative Reagents & Methods:

  • Grignard Reaction: This classic organometallic approach involves forming a pyrimidyl Grignard reagent from a 2-halo-5-methylpyrimidine.[12] This is achieved via halogen-metal exchange, and the resulting nucleophilic pyrimidine can then react with carbon dioxide (CO₂) to form the desired carboxylic acid.[13] While effective, the formation of Grignard reagents can be sensitive to moisture and functional group compatibility.

  • Palladium-Catalyzed Carboxylation: Modern organometallic catalysis offers a powerful and versatile alternative. A 2-halo- or 2-tosyl-5-methylpyrimidine can be coupled directly with CO₂ or a CO surrogate using a palladium catalyst.[14] These methods often exhibit broad functional group tolerance and can proceed under relatively mild conditions.[15]

Experimental Protocols & Workflows

Protocol: Synthesis via Selenium Dioxide/TBHP Catalytic Oxidation

This protocol provides a self-validating system for the selective oxidation of 2,5-dimethylpyrimidine, where reaction progress can be easily monitored by TLC or LC-MS.

  • Reaction Setup: To a solution of 2,5-dimethylpyrimidine (1.0 equiv) in dioxane (0.5 M), add selenium dioxide (0.05 equiv).

  • Reagent Addition: While stirring at room temperature, add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) (3.0 equiv) dropwise over 15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the disappearance of the starting material and the formation of the product by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium sulfite.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-methylpyrimidine-2-carboxylic acid.

Workflow for Synthetic Strategies

cluster_oxidation Strategy 1: Oxidation cluster_carboxylation Strategy 2: Carboxylation start1 2,5-Dimethylpyrimidine reagent1 Alternative Oxidant (e.g., SeO2/TBHP, K2FeO4) start1->reagent1 Oxidation product 5-Methylpyrimidine- 2-carboxylic Acid reagent1->product start2 2-Halo-5-methylpyrimidine reagent2 Carboxylation Reagent (e.g., Mg/CO2, Pd-cat/CO) start2->reagent2 Carboxylation reagent2->product

Caption: High-level comparison of the two primary synthetic strategies.

Mechanistic Insights: The Rationale Behind Reagent Choice

Understanding the reaction mechanism is critical for troubleshooting and optimizing reaction conditions. The choice between an oxidative or a carboxylation strategy is often dictated by the availability of starting materials and the desired scale of the synthesis.

Palladium-Catalyzed Carboxylation Cycle

The palladium-catalyzed approach is particularly attractive due to its high efficiency and functional group tolerance. The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-methylpyrimidine, forming an organopalladium(II) intermediate.

  • Carbonyl Insertion: A molecule of carbon monoxide (or a related C1 source) inserts into the palladium-carbon bond.

  • Reductive Elimination: The resulting acyl-palladium complex reacts with a nucleophile (e.g., water) to release the carboxylic acid product and regenerate the Pd(0) catalyst, allowing the cycle to continue.

Pd(0)L2 Pd(0) OxAdd Oxidative Addition Pd(0)L2->OxAdd ArX 2-Halo-5-methyl -pyrimidine ArX->OxAdd ArPd(II)XL2 Ar-Pd(II)-X OxAdd->ArPd(II)XL2 CO_ins CO Insertion ArPd(II)XL2->CO_ins CO AcylPd Ar(CO)Pd(II)X CO_ins->AcylPd RedElim Reductive Elimination (+H2O) AcylPd->RedElim RedElim->Pd(0)L2 Catalyst Regeneration ArCOOH Product RedElim->ArCOOH

Caption: Catalytic cycle for palladium-catalyzed carboxylation of a heteroaryl halide.

Conclusion and Future Outlook

The synthesis of 5-methylpyrimidine-2-carboxylic acid has evolved significantly from classical stoichiometric oxidations to modern, highly efficient catalytic methods. For large-scale production, catalytic oxidation with reagents like SeO₂/TBHP or the use of green oxidants such as potassium ferrate(VI) offer compelling advantages in terms of yield, selectivity, and environmental impact. For medicinal chemistry applications where substrate diversity is key, palladium-catalyzed carboxylation provides a robust and versatile platform. The continued development of novel catalytic systems will undoubtedly lead to even more efficient and sustainable methods for producing this vital chemical intermediate, further enabling the discovery of new therapeutics and agrochemicals.

References

A Senior Application Scientist's Guide to X-ray Crystallography of Pyrimidine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives hold a place of prominence. Their structural motif is central to a wide array of biologically active compounds, including antiviral and anticancer agents.[1] The seemingly subtle placement of a carboxylate group on the pyrimidine ring can dramatically influence the molecule's three-dimensional structure, its intermolecular interactions, and consequently, its biological activity. Understanding this intricate relationship at the atomic level is paramount, and for this, single-crystal X-ray crystallography is the definitive analytical technique.[2][3]

This guide provides a comprehensive comparison of X-ray crystallography data for select pyrimidine carboxylate derivatives. It is designed to not only present the data but also to illuminate the causality behind the experimental choices that lead to high-quality crystallographic data. By understanding the "why," researchers can better design their experiments and interpret their results with confidence.

The Decisive Role of Crystal Structure in Drug Design

The three-dimensional arrangement of atoms in a molecule, its crystal packing, and the network of intermolecular interactions are critical determinants of a drug candidate's properties. For pyrimidine carboxylates, these factors influence solubility, stability, and, most importantly, the ability to bind to a biological target. X-ray crystallography provides an unambiguous roadmap of the molecule's structure, offering invaluable insights for structure-activity relationship (SAR) studies.[4]

Comparing the Crystallographic Landscape of Pyrimidine Carboxylates

The substitution pattern on the pyrimidine ring significantly impacts the crystal packing and hydrogen bonding motifs. Below is a comparison of crystallographic data for three distinct pyrimidine carboxylate derivatives, showcasing the structural diversity within this class of compounds.

Compound Pyrimidine-4-carboxylic acid Pyrimidine-5-carboxylic acid Pyrimidine-2-carboxamide
Molecular Formula C₅H₄N₂O₂C₅H₄N₂O₂C₅H₅N₃O
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2/mPna2₁P2₁/c
Unit Cell Dimensions a = 6.0080(12) Å, b = 6.3519(13) Å, c = 7.4834(15) Å, β = 112.20(3)°a = 12.345(3) Å, b = 13.456(3) Å, c = 3.8900(8) Åa = 3.857(1) Å, b = 15.013(3) Å, c = 9.537(2) Å, β = 98.48(2)°
Key Hydrogen Bonds O—H···N interactions forming chainsN—H···O and C—H···O interactionsN—H···N and N—H···O hydrogen bonds forming dimers
Reference [5][6]--INVALID-LINK--[7]

Analysis of Structural Differences:

The seemingly minor shift of the carboxylic acid group from position 4 to 5 on the pyrimidine ring results in a change from a monoclinic to an orthorhombic crystal system. This highlights the profound impact of substituent placement on crystal packing. In pyrimidine-4-carboxylic acid, the molecules form sheets stabilized by O—H···N hydrogen bonds.[5] The carboxamide derivative, on the other hand, exhibits a dimeric structure through N—H···N and N—H···O hydrogen bonds.[7] These variations in intermolecular interactions can have significant consequences for the compounds' physicochemical properties.

The Path to a High-Quality Crystal Structure: An Experimental Workflow

Obtaining a high-quality crystal structure is a multi-step process that demands careful planning and execution. The following protocol outlines a self-validating system, where the success of each step is a prerequisite for the next.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Pyrimidine Carboxylate Derivative purification Rigorous Purification (e.g., Recrystallization, Chromatography) synthesis->purification purity_analysis Purity Assessment (NMR, HPLC, MS) purification->purity_analysis solvent_screening Solvent Screening purity_analysis->solvent_screening crystallization_method Crystallization Method Selection (Slow Evaporation, Vapor Diffusion, Layering) solvent_screening->crystallization_method crystal_harvesting Crystal Selection & Harvesting crystallization_method->crystal_harvesting crystal_mounting Crystal Mounting & Cryo-cooling crystal_harvesting->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation data_collection_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_mounting Mount Crystal on Goniometer cryo_cooling Flash-cool in Nitrogen Stream (100 K) crystal_mounting->cryo_cooling xray_exposure Expose Crystal to Monochromatic X-ray Beam cryo_cooling->xray_exposure rotation_and_imaging Rotate Crystal and Collect Diffraction Images xray_exposure->rotation_and_imaging indexing Index Diffraction Spots to Determine Unit Cell rotation_and_imaging->indexing integration Integrate Reflection Intensities indexing->integration scaling_and_merging Scale and Merge Data integration->scaling_and_merging data_quality_assessment Assess Data Quality (Completeness, Redundancy, R-factors) scaling_and_merging->data_quality_assessment

References

Comparative study of different synthetic routes to pyrimidine-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Consequently, the efficient and versatile synthesis of functionalized pyrimidines, such as pyrimidine-5-carboxylates, is of paramount importance. This guide provides a comparative analysis of the most prevalent synthetic strategies, offering insights into their mechanisms, practical applications, and relative merits.

The Biginelli Reaction: A Classic Multicomponent Approach

First reported by Pietro Biginelli in 1891, this one-pot, three-component condensation remains a widely used method for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines.[1] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][2]

Mechanistic Insights

The mechanism of the Biginelli reaction has been a subject of debate. While an earlier proposed mechanism suggested an initial aldol condensation, extensive NMR studies support a mechanism involving an N-acyliminium ion intermediate.[3] This key intermediate, formed from the condensation of the aldehyde and urea, is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine product.[3][4]

Biginelli_Mechanism cluster_0 Formation of N-Acyliminium Ion cluster_1 Nucleophilic Attack and Cyclization Aldehyde Aldehyde N-Acyliminium_Ion N-Acyliminium Ion Aldehyde->N-Acyliminium_Ion + Urea (Acid-catalyzed) Urea Urea Ethyl_Acetoacetate Ethyl Acetoacetate (Enol form) N-Acyliminium_Ion->Ethyl_Acetoacetate Electrophile Open_Chain_Ureide Open-Chain Ureide Ethyl_Acetoacetate->Open_Chain_Ureide Nucleophilic Attack Dihydropyrimidine Dihydropyrimidine Open_Chain_Ureide->Dihydropyrimidine Cyclization & Dehydration

Caption: Proposed mechanism of the Biginelli reaction.

Experimental Protocol: Synthesis of Ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[5]

Materials:

  • 5-Aryl-2-furaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Ethanol (EtOH)

Procedure:

  • To a round-bottom flask, add the 5-aryl-2-furaldehyde, ethyl acetoacetate, urea, and FeCl₃·6H₂O in ethanol.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.

Pinner Synthesis and Related Cyclocondensations

The Pinner synthesis is another classical method that involves the condensation of a 1,3-dicarbonyl compound with an amidine.[5] This approach is highly versatile and can be adapted to produce a wide range of substituted pyrimidines. A key advantage is the direct formation of the aromatic pyrimidine ring without the need for a subsequent oxidation step.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the dicarbonyl compound.

Pinner_Synthesis Amidine Amidine Intermediate Hemiaminal Intermediate Amidine->Intermediate Nucleophilic Attack Beta_Ketoester β-Ketoester Beta_Ketoester->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Condensation Pyrimidine Pyrimidine-5-carboxylate Cyclized_Intermediate->Pyrimidine Dehydration

Caption: General mechanism of the Pinner pyrimidine synthesis.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine.[7]

Materials:

  • Sodium (1 g. atom)

  • Anhydrous ethanol (250 ml)

  • Ethyl cyanoacetate (1 mole)

  • Guanidine hydrochloride (1.02 moles)

  • Glacial acetic acid

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium in anhydrous ethanol.

  • Cool the solution and add ethyl cyanoacetate.

  • In a separate flask, prepare a solution of guanidine by treating guanidine hydrochloride with sodium ethoxide and filtering off the sodium chloride.

  • Add the guanidine solution to the ethyl sodiocyanoacetate solution.

  • Heat the mixture under reflux for 2 hours.

  • Evaporate the solvent to dryness.

  • Dissolve the solid product in boiling water and acidify with glacial acetic acid.

  • Cool the solution to crystallize the product, 2,4-diamino-6-hydroxypyrimidine.

Microwave-Assisted Synthesis: A Modern Approach

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6][7] This technology has been successfully applied to the synthesis of pyrimidine-5-carboxylates, including variations of the Biginelli and Pinner reactions.[6][8]

The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction times, from hours to minutes.[6] Furthermore, microwave-assisted syntheses can often be performed under solvent-free conditions, enhancing the green credentials of the process.[4]

Experimental Protocol: Microwave-Assisted Biginelli Reaction.[11]

Materials:

  • Aromatic aldehyde (1 eq)

  • Ethyl acetoacetate (1 eq)

  • Urea (1 eq)

  • Concentrated hydrochloric acid (catalytic amount)

Procedure:

  • Mix an equimolar mixture of the aromatic aldehyde, ethyl acetoacetate, and urea in a microwave-safe vessel.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Subject the reaction mixture to microwave irradiation at 180W for 1 minute.

  • After cooling, the product can be isolated and purified.

Comparative Analysis of Synthetic Routes

Parameter Biginelli Reaction Pinner Synthesis Microwave-Assisted Synthesis
Reaction Type Three-component condensationTwo-component cyclocondensationAccelerated reaction conditions
Starting Materials Aldehyde, β-ketoester, urea/thiourea1,3-Dicarbonyl, amidineVaries depending on the core reaction
Key Intermediates N-acyliminium ion[3]Hemiaminal intermediateSame as the underlying conventional reaction
Product Dihydropyrimidine (requires oxidation)Aromatic pyrimidineSame as the underlying conventional reaction
Advantages One-pot, high atom economyDirect formation of aromatic ring, versatileDrastically reduced reaction times, higher yields, greener conditions[6]
Disadvantages Often requires a subsequent oxidation stepMay require pre-synthesis of amidineRequires specialized microwave equipment
Typical Yields Moderate to high (can be improved with catalysts)[4]Good to excellentOften higher than conventional methods[6]
Reaction Time Several hours[9]HoursMinutes[10]

Conclusion

The choice of synthetic route to pyrimidine-5-carboxylates depends on several factors, including the desired substitution pattern, available starting materials, and required scale of synthesis.

  • The Biginelli reaction offers a straightforward and atom-economical one-pot procedure, particularly for the synthesis of dihydropyrimidine precursors.

  • The Pinner synthesis provides a direct entry to the aromatic pyrimidine core and is highly versatile for introducing a variety of substituents.

  • Microwave-assisted synthesis represents a significant advancement, offering dramatic reductions in reaction times and often improved yields, making it an attractive option for rapid library synthesis and process optimization.

Researchers and drug development professionals should consider the specific goals of their project to select the most appropriate and efficient synthetic strategy.

References

A Comparative Guide to the Structural Validation of Methyl 5-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical research and drug development, the unambiguous structural confirmation of a chemical entity is paramount for regulatory submission and scientific integrity. This guide provides a comprehensive, in-depth comparison of the analytical techniques essential for validating the structure of Methyl 5-methylpyrimidine-2-carboxylate. Moving beyond a simple procedural outline, this document delves into the rationale behind experimental choices, offering insights grounded in extensive field experience.

The Principle of Orthogonal Validation: A Multi-Faceted Approach

Confirming the structure of a molecule such as this compound is not achievable with a single analytical method.[1][2][3][4] Instead, a suite of orthogonal techniques is employed, each providing a unique and complementary piece of the structural puzzle.[2][3] This multi-pronged strategy creates a self-validating system, where the data from one analysis corroborates the findings of another, culminating in an unequivocal structural assignment.

Figure 1: Structure of this compound

Caption: 2D structure of this compound.

Core Spectroscopic Techniques: The Foundation of Structural Elucidation

The primary spectroscopic methods for determining molecular structure are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][2][3] Each provides distinct yet complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] We will focus on ¹H (proton) and ¹³C (carbon) NMR.

¹H NMR: Mapping Proton Environments

¹H NMR provides critical information regarding the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial to prevent signal overlap with the analyte.

  • Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.[5] A higher field strength enhances signal dispersion, which is vital for resolving complex spectra.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A standard single-pulse experiment is typically used.[5]

  • Data Processing: Perform a Fourier transform on the acquired data, followed by phasing and baseline correction. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[5]

Expected ¹H NMR Data and Interpretation

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~9.1Singlet (s)2HH4, H6 (Pyrimidine protons)
2~4.0Singlet (s)3HOCH₃ (Ester methyl protons)
3~2.5Singlet (s)3HC5-CH₃ (Pyrimidine methyl protons)

Causality Behind Assignments:

  • Pyrimidine Protons (~9.1 ppm): The significant downfield shift of the H4 and H6 protons is due to the strong deshielding effect of the two electronegative nitrogen atoms within the pyrimidine ring.

  • Ester Methyl Protons (~4.0 ppm): The proximity to the electronegative oxygen atom of the ester group results in a moderate downfield shift for the OCH₃ protons.

  • Pyrimidine Methyl Protons (~2.5 ppm): The methyl group attached to the pyrimidine ring at the C5 position experiences a slight deshielding effect.

¹³C NMR: Visualizing the Carbon Backbone

¹³C NMR spectroscopy identifies the number of unique carbon atoms in a molecule and provides insights into their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that of ¹H NMR but generally requires a longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum, yielding a single peak for each unique carbon.[5]

Expected ¹³C NMR Data and Interpretation

Chemical Shift (δ, ppm)Assignment
~170-185C=O (Ester carbonyl)[6]
~160C2 (Pyrimidine ring)
~158C4, C6 (Pyrimidine ring)
~125-150C5 (Pyrimidine ring)[6]
~50-65OCH₃ (Ester methyl)[6]
~20-30C5-CH₃ (Pyrimidine methyl)[6]

Trustworthiness Through Correlation: The combined data from ¹H and ¹³C NMR provide a robust and self-validating dataset. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments, consistent with the proposed structure of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of a compound.[2][3] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering strong evidence for the molecular formula.[3]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source at a low, continuous flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which, upon solvent evaporation, release ions of the analyte.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

Expected MS Data and Interpretation

For this compound, with a molecular formula of C₇H₈N₂O₂, the expected monoisotopic mass is 152.0586 Da.[7] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is typically observed.

IonExpected m/z (High Resolution)
[M+H]⁺153.0664

Authoritative Grounding: The experimentally observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass for the proposed elemental formula. This level of accuracy is a standard requirement for publication in reputable scientific journals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Expected IR Data and Interpretation

Absorption Frequency (cm⁻¹)Functional Group
~1720C=O stretch (Ester)
~1650-1540Asymmetric -CO₂⁻ stretch[8]
~1580, ~1470C=N and C=C stretches (Pyrimidine ring)
~1450-1360Symmetric -CO₂⁻ stretch[8]
~1250C-O stretch (Ester)

The Logic of Complementary Data:

The following diagram illustrates how these core analytical techniques provide interlocking evidence for the structural validation of this compound.

validation_workflow cluster_structure Proposed Structure cluster_techniques Analytical Techniques cluster_data Experimental Evidence Structure This compound C₇H₈N₂O₂ NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR is analyzed by MS Mass Spectrometry (HRMS) Structure->MS is analyzed by IR IR Spectroscopy Structure->IR is analyzed by NMR_Data Connectivity & Chemical Environment NMR->NMR_Data provides MS_Data Molecular Weight & Formula MS->MS_Data provides IR_Data Functional Groups IR->IR_Data provides Validation Structural Confirmation NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Caption: Workflow for orthogonal structural validation.

Alternative and Complementary Techniques

While NMR, MS, and IR form the cornerstone of structural elucidation, other techniques provide valuable complementary information, especially concerning purity.[2][3]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for determining the purity of a compound.[9][10] It separates the target compound from any impurities, which is crucial for ensuring the quality and safety of pharmaceutical ingredients.[9]

Experimental Protocol: Reversed-Phase HPLC

  • Method Development: Develop a suitable reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

  • Detection: Use a UV detector set at a wavelength where the pyrimidine ring exhibits strong absorbance (e.g., 254 nm).[11]

  • Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, and robust.[12][13]

  • Purity Calculation: The purity of the sample is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Why it's a necessary complement: Spectroscopic techniques may not be sensitive enough to detect trace impurities. HPLC provides a quantitative measure of purity, which is a critical quality attribute in drug development.[9]

Conclusion: A Holistic and Rigorous Approach to Structural Integrity

The structural validation of this compound is a comprehensive process that relies on the integration of data from multiple, orthogonal analytical techniques. The synergy between NMR, MS, and IR provides a detailed picture of the molecule's connectivity, molecular weight, and functional groups. Complementary methods like HPLC are essential for ensuring the purity of the compound. This rigorous, multi-faceted approach is fundamental to the scientific integrity of chemical research and is an indispensable standard in the development of new pharmaceutical entities.

References

A Head-to-Head Showdown: The Efficacy of Novel Methyl 5-methylpyrimidine-2-carboxylate Derivatives Versus the Veteran Antibiotic, Trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers in Drug Discovery

In the relentless battle against antimicrobial resistance, the quest for novel therapeutic agents is paramount. Among the promising new scaffolds, pyrimidine derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities.[1][2] This guide provides a detailed comparative analysis of a novel pyrimidine-based compound, Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate, against the established dihydrofolate reductase (DHFR) inhibitor, Trimethoprim.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering an objective look at the available preclinical data, mechanisms of action, and the experimental rigor required to evaluate such compounds.

The Critical Target: Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a pivotal enzyme in the folate biosynthesis pathway, essential for the de novo synthesis of purines, thymidylate, and certain amino acids.[5] This pathway is critical for DNA synthesis and cellular replication.[5] Crucially, while humans acquire folate from their diet, bacteria must synthesize it, making the bacterial DHFR an ideal target for selective antimicrobial therapy.[6] Inhibition of this enzyme leads to a depletion of tetrahydrofolate, resulting in bacteriostasis and, in some cases, cell death.[5]

dot

DHFR_Pathway cluster_folate_pathway Bacterial Folate Biosynthesis cluster_inhibition Mechanism of Inhibition Dihydropteroate Dihydropteroate Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) Dihydropteroate Synthase Dihydropteroate->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR_Inhibition_Point DNA, RNA, Amino Acids DNA, RNA, Amino Acids Tetrahydrofolate (THF)->DNA, RNA, Amino Acids One-Carbon Metabolism Tetrahydrofolate (THF)->DNA, RNA, Amino Acids Trimethoprim Trimethoprim Trimethoprim->DHFR_Inhibition_Point Inhibits Pyrimidine Compound Pyrimidine Compound Pyrimidine Compound->DHFR_Inhibition_Point Inhibits

Figure 1: Bacterial Folate Biosynthesis Pathway and DHFR Inhibition.

The Challenger: Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate

A novel series of Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives has been designed and synthesized as potential antibacterial agents targeting DHFR.[3] One of the lead compounds from this series, designated as A7 in the primary literature, has demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria.[3] The rationale behind its design is based on the established importance of the pyrimidine scaffold in developing DHFR inhibitors.[7]

The Incumbent: Trimethoprim

Trimethoprim is a synthetic antibiotic that has been a mainstay in the treatment of various bacterial infections for decades.[6] It functions as a potent and selective competitive inhibitor of bacterial DHFR, exhibiting a much higher affinity for the bacterial enzyme than its mammalian counterpart.[5][6] This selectivity is a cornerstone of its therapeutic success.[6] Trimethoprim is often used in combination with sulfamethoxazole to create a synergistic effect by blocking two sequential steps in the folate pathway.[5]

Head-to-Head Efficacy Comparison

A direct comparison of the in vitro efficacy of the novel pyrimidine compound A7 and Trimethoprim is essential for evaluating its potential as a future therapeutic. The available preclinical data is summarized below.

Enzymatic Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) against the target enzyme, DHFR, is a critical measure of a compound's potency. While the study on compound A7 posits DHFR as the likely target, specific IC50 values against purified bacterial DHFR are not yet available in the cited literature.[3] For Trimethoprim, extensive data exists, showcasing its potent inhibition of bacterial DHFR.

Table 1: Comparative DHFR Inhibition

Compound Target Enzyme IC50 (nM) Reference
Compound A7 E. coli DHFR Data Not Available -
Compound A7 S. aureus DHFR Data Not Available -
Trimethoprim Wild-type E. coli DHFR ~7 [8]

| Trimethoprim | Wild-type S. aureus DHFR | 21 |[6] |

The absence of direct enzymatic inhibition data for Compound A7 is a significant gap in its current developmental profile. Future studies should prioritize these assays to validate its mechanism of action and quantify its potency against the intended target.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a key metric for assessing antibacterial efficacy.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

Compound Escherichia coli Staphylococcus aureus Reference
Compound A7 25 25 [3]

| Trimethoprim | ≤0.125 - 0.3125 (Wild-type) | ≤0.125 (TMP-S) |[4] |

From the available data, Trimethoprim demonstrates significantly greater potency against wild-type strains of both E. coli and S. aureus when compared to Compound A7. The MIC values for Compound A7 are notably higher, suggesting that in its current form, it is less effective than the established antibiotic. However, it is important to note that the study on Compound A7 also demonstrated its superiority over Ampicillin and its equivalence or superiority to Chloramphenicol and Ciprofloxacin against the tested strains, indicating its potential as a scaffold for further optimization.[3]

Experimental Methodologies: Ensuring Scientific Rigor

The reliability of the comparative data hinges on the robustness of the experimental protocols employed. Below are detailed, step-by-step methodologies for the key assays discussed.

DHFR Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of a compound on the activity of purified DHFR enzyme.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] An inhibitor will slow down this reaction rate.

dot

DHFR_Assay_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - DHFR Enzyme Solution - NADPH Solution - DHF Solution - Test Compound Dilutions start->reagent_prep plate_setup Set up 96-well plate: - Blanks (no enzyme) - Controls (enzyme + vehicle) - Test wells (enzyme + compound) reagent_prep->plate_setup pre_incubation Pre-incubate plate with enzyme, NADPH, and test compound plate_setup->pre_incubation reaction_initiation Initiate reaction by adding DHF pre_incubation->reaction_initiation kinetic_measurement Measure absorbance at 340 nm kinetically over time reaction_initiation->kinetic_measurement data_analysis Analyze data: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve - Calculate IC50 kinetic_measurement->data_analysis end_point End data_analysis->end_point

Figure 2: Workflow for a DHFR Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[9]

    • Dilute the stock DHFR enzyme to a working concentration in the assay buffer.

    • Prepare fresh solutions of NADPH and DHF in the assay buffer.

    • Create a serial dilution of the test compound (e.g., Compound A7 or Trimethoprim) and a vehicle control.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the assay buffer, NADPH solution, and the test compound or vehicle to the appropriate wells.

    • Add the DHFR enzyme solution to all wells except the blank controls.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DHF solution to all wells.

    • Immediately begin measuring the decrease in absorbance at 340 nm in a microplate reader in kinetic mode for a set duration (e.g., 10-20 minutes).[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.[9]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.[11]

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Culture the bacterial strain (e.g., E. coli or S. aureus) on an appropriate agar plate.

    • Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[12]

    • Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL) in the assay wells.[12]

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[11]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[11]

  • Result Interpretation:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Future Directions and Concluding Remarks

The exploration of Methyl 5-methylpyrimidine-2-carboxylate derivatives as antibacterial agents is a promising avenue in the fight against antimicrobial resistance. The lead compound, A7, has demonstrated in vitro activity against clinically relevant bacteria. However, this guide highlights the critical need for further research to substantiate its potential.

Key Takeaways for Researchers:

  • Mechanism Validation is Crucial: The hypothesis of DHFR inhibition by Compound A7 must be confirmed through direct enzymatic assays to determine its IC50 value. This will provide a quantitative measure of its potency and allow for a more direct comparison with Trimethoprim.

  • Potency Needs Enhancement: The current MIC values for Compound A7 are significantly higher than those of Trimethoprim. Structure-activity relationship (SAR) studies are warranted to optimize the scaffold for improved antibacterial efficacy.

  • Spectrum of Activity and Resistance: Future studies should broaden the panel of tested bacteria, including clinically important resistant strains (e.g., MRSA, VRE), to understand the compound's full spectrum of activity and its potential to overcome existing resistance mechanisms.

While Trimethoprim remains a potent and clinically valuable antibiotic, the continuous evolution of resistance necessitates the development of new chemical entities. This compound derivatives represent a starting point for such endeavors. Through rigorous and systematic evaluation, as outlined in this guide, the true therapeutic potential of this and other novel compound classes can be elucidated.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 5-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like Methyl 5-methylpyrimidine-2-carboxylate is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a direct, procedural framework for managing this compound, ensuring safety, compliance, and environmental stewardship. The causality behind each step is explained to empower you with not just the "how," but the "why."

Section I: Pre-Disposal Safety Assessment & Characterization

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 76196-80-0) is a heterocyclic compound whose toxicological properties have not been exhaustively investigated.[1] Therefore, it must be handled with the caution afforded to all potentially hazardous novel substances.

The known hazard classifications provide the basis for our disposal protocol. According to the Globally Harmonized System (GHS), this compound presents multiple health hazards.[2]

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource
CAS Number 76196-80-0[1][2][3]
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [1][2]
GHS Hazard Codes H302, H315, H319, H335[2]
Hazard Statements Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[2]
Combustibility Flammable solid.[4] Combustion byproducts include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]
Essential Personal Protective Equipment (PPE)

The identified hazards mandate the use of specific PPE to create a barrier between the researcher and the chemical. This is a non-negotiable first line of defense.

  • Eye Protection : Wear tightly fitting safety goggles or a face shield to protect against accidental splashes or dust.[5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact and irritation.[5]

  • Body Protection : A lab coat or chemical-resistant apron must be worn to protect against contamination of personal clothing and skin.[5]

  • Respiratory Protection : All handling should occur in a well-ventilated area. If there is a risk of generating dust, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[1][5]

Section II: Waste Segregation and Containment Protocol

The principle of waste segregation is a cornerstone of laboratory safety, designed to prevent inadvertent and potentially violent chemical reactions within a waste container. This compound must not be mixed with incompatible materials.

  • Incompatible Materials : Keep this compound separate from strong oxidizing agents, strong acids, and acid chlorides.[4] Mixing can lead to exothermic reactions or the release of toxic gases.

  • Container Selection : Use a designated hazardous waste container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[5][6]

  • Labeling - A Critical Control Point : Proper labeling is vital for regulatory compliance and the safety of all personnel who will handle the container.[7] As soon as the first quantity of waste is added, the container must be labeled with:

    • The words "Hazardous Waste" [5]

    • The full chemical name: "this compound" [5]

    • The date of waste accumulation.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

Section III: Step-by-Step Disposal Procedure

This protocol outlines the systematic collection and management of this compound waste. Adherence to this process ensures that the waste is handled safely from the point of generation to its final disposal.

Step 1: Prepare for Waste Collection

  • Confirm that your institution's Environmental Health & Safety (EHS) department has been consulted and that you are following their specific guidelines.[5]

  • Don all required PPE as outlined in Section I.

Step 2: Transfer Chemical Waste

  • Place a properly labeled hazardous waste container in a stable, secure location, preferably within a chemical fume hood.

  • Carefully transfer the unwanted this compound (whether pure solid, in solution, or as contaminated materials) into the container.

  • For solids, use a scoop or spatula and avoid generating dust.[1]

Step 3: Secure and Store the Waste Container

  • Once the transfer is complete, securely seal the container lid to prevent spills or the release of vapors.[8]

  • Store the sealed container in a designated and secure Satellite Accumulation Area (SAA).[7] This area must be at or near the point of generation and under the control of laboratory personnel.[6][7] The SAA should be cool, dry, and well-ventilated.[8]

Step 4: Arrange for Final Disposal

  • Do not allow hazardous waste to accumulate. Your laboratory must not store more than 55 gallons of hazardous waste at one time.[9]

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup.[1][5]

  • The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][10] Never discharge this chemical into drains or dispose of it as regular trash. [1][4][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_collect Phase 2: Collection & Storage cluster_dispose Phase 3: Final Disposal Start Identify Waste: Methyl 5-methylpyrimidine- 2-carboxylate AssessHazards Assess Hazards (GHS: H302, H315, H319, H335) Start->AssessHazards Consult SDS DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->DonPPE SelectContainer Select & Label Hazardous Waste Container DonPPE->SelectContainer TransferWaste Transfer Waste (Avoid Dust Generation) SelectContainer->TransferWaste SealAndStore Seal Container & Store in Satellite Accumulation Area (SAA) TransferWaste->SealAndStore Spill Spill Occurs TransferWaste->Spill ArrangePickup Arrange Pickup with EHS or Licensed Contractor SealAndStore->ArrangePickup Do not accumulate Incineration Professional Disposal: Chemical Incineration ArrangePickup->Incineration SpillResponse Contain & Collect Spill into Hazardous Waste Container Spill->SpillResponse Follow Spill Protocol SpillResponse->SealAndStore

Caption: Disposal workflow for this compound.

Section IV: Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Immediately alert personnel in the vicinity and restrict access to the spill area.[5]

  • Ventilate : Increase ventilation in the area, preferably using a chemical fume hood exhaust system.[1]

  • Contain : Wearing full PPE, contain the spill. For solid spills, carefully sweep up the material, taking extreme care to avoid creating dust.[1] For liquid spills, use an inert absorbent material like vermiculite or sand.[5]

  • Collect : Place all spilled material and contaminated absorbents into a properly labeled hazardous waste container.[1][5]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must also be disposed of as hazardous waste.[5]

Section V: Regulatory Context

All chemical waste disposal activities are governed by stringent regulations to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) set the standards for hazardous waste management.[9][11][12] Academic laboratories may operate under the EPA's Subpart K regulations, which provide specific guidelines for waste management in a research setting.[12][13] It is mandatory to adhere to all applicable local, state, and federal regulations.[4][5] Your institution's EHS department is your primary resource for ensuring compliance with these standards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-methylpyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methylpyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.